3-Methyl-4,5,6,7-tetrahydro-1H-indole
Description
Properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-6-10-9-5-3-2-4-8(7)9/h6,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKQZBFWQRZNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Methyl-4,5,6,7-tetrahydro-1H-indole: Structural Profiling, Mechanistic Synthesis, and Applications in Advanced Materials
Executive Summary
As Application Scientists, we frequently encounter the need for highly nucleophilic, sterically tunable pyrrole derivatives in both medicinal chemistry and materials science. The 3-methyl-4,5,6,7-tetrahydro-1H-indole scaffold offers a unique structural solution. The fusion of a saturated cyclohexane ring to a pyrrole core increases the electron density of the aromatic system via inductive effects while simultaneously introducing significant steric bulk. This technical guide provides an in-depth analysis of the physicochemical properties, a self-validating synthetic workflow based on the Knorr condensation, and the molecule's advanced applications in synthesizing conformationally restricted BODIPY dyes.
Structural & Physicochemical Profiling
Understanding the baseline properties of this compound is critical for predicting its reactivity. The aliphatic ring fusion makes the C2 position of the pyrrole exceptionally nucleophilic, priming it for electrophilic aromatic substitution.
Below is a consolidated profile of the core molecule and its primary synthetic precursor 1.
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 14006-85-0 |
| Molecular Formula | C9H13N |
| Molecular Weight | 135.21 g/mol |
| SMILES | CC1=CNC2=C1CCCC2 |
| XLogP (Predicted) | ~2.3 |
| Key Precursor (Ester) | Ethyl this compound-2-carboxylate (CAS: 37945-37-2) 2 |
Mechanistic Synthesis Workflows: The Modified Knorr Condensation
Rationale and Causality
Direct synthesis of the unsubstituted tetrahydroindole core is notoriously sensitive to oxidative degradation. Therefore, constructing the pyrrole ring via a reductive, modified Knorr-type condensation to form a stable ester intermediate is the most robust strategy . The ester acts as a protecting group for the highly reactive C2 position, allowing for safe isolation and purification before final decarboxylation.
Step-by-Step Protocol (Self-Validating System)
To ensure reproducibility, this protocol is designed as a self-validating system, incorporating observable physical milestones that confirm the success of each step without requiring immediate complex analytical instrumentation.
-
Preparation of the Reductive Environment: Dissolve 2-acetylcyclohexanone (1,3-dicarbonyl equivalent) in glacial acetic acid.
-
Causality: The acidic medium serves a dual purpose: it acts as the primary solvent and provides the necessary protons for the subsequent zinc-mediated reduction.
-
-
In Situ Oxime Reduction: Slowly add diethyl 2-(hydroxyimino)malonate followed by Zinc dust under vigorous stirring.
-
Causality & Validation: The oxime is reduced to an aminomalonate intermediate. The slow addition is critical to manage the exothermic nature of the reduction. Validation Checkpoint: The crystallization of Zn(OAc)₂ in the reaction mixture serves as an internal visual indicator that the reduction is proceeding effectively.
-
-
Condensation & Cyclization: Allow the mixture to stir. The aminomalonate undergoes nucleophilic attack on the carbonyl carbon of 2-acetylcyclohexanone, followed by dehydration to form the pyrrole ring.
-
Validation Checkpoint: Pouring the mixture into ice water causes the intermediate (ethyl this compound-2-carboxylate) to precipitate as a filterable solid.
-
-
Saponification & Decarboxylation: Hydrolyze the ester using aqueous NaOH under reflux, yielding the carboxylic acid. Following acidification, heat the isolated acid to drive thermal decarboxylation.
-
Validation Checkpoint: Heating results in the evolution of CO₂ gas. The complete cessation of bubbling is a direct, observable endpoint indicating full conversion to the C2-unsubstituted this compound core.
-
Fig 1. Mechanistic workflow of the modified Knorr synthesis and subsequent decarboxylation.
Chemical Reactivity & Applications in Materials Science
Conformationally Restricted BODIPY Dyes
Standard BODIPY (4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene) dyes often suffer from non-radiative energy loss due to the free rotation of their meso-substituents. By utilizing this compound as the pyrrolic building block, chemists can engineer highly superior fluorophores 3.
The Causality of Fluorescence Enhancement: The fused cyclohexane rings create severe steric hindrance around the meso-position of the resulting dipyrromethene. This steric bulk restricts the rotation of the meso-aryl group, locking the molecule into a rigid conformation. This rigidity minimizes non-radiative decay pathways, significantly boosting the fluorescence quantum yield and extending the
Fig 2. Synthesis of conformationally restricted BODIPY dyes via dipyrrin chelation.
Biological and Agricultural Biomarkers
Beyond synthetic materials, tetrahydroindole derivatives appear in complex biological matrices. Recent metabolomic profiling of agricultural models, specifically soybean varieties infected by Fusarium oxysporum, identified ethyl this compound-2-carboxylate as a distinct volatile metabolite 4. Its presence serves as a biomarker for tracking metabolic shifts during pathogenic stress, highlighting the diverse biological footprint of this bicyclic scaffold.
References
-
PubChemLite: this compound Université du Luxembourg[Link]
-
Product Class 13: 1H-Pyrroles (Synthesis via Knorr Condensation) Thieme Connect[Link]
-
4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) Dyes Modified for Extended Conjugation and Restricted Bond Rotations ResearchGate [Link]
-
Metabolism of volatile metabolites in soybean varieties infected by Fusarium oxysporum Journal of Wildlife and Biodiversity[Link]
Sources
Escaping Flatland: A Comparative Analysis of 3-Methylindole and Tetrahydroindole Derivatives in Pharmacology and Toxicology
Executive Summary & Structural Dichotomy
The indole nucleus is one of the most ubiquitous pharmacophores in nature and synthetic chemistry. However, the degree of saturation within the bicyclic system profoundly dictates its physicochemical properties, metabolic fate, and therapeutic utility. This technical guide explores the fundamental differences between 3-methylindole (skatole) —a fully aromatic, naturally occurring metabolite—and tetrahydroindole (THI) derivatives , which are partially saturated, synthetic scaffolds increasingly utilized in modern drug discovery.
The core divergence lies in their molecular geometry and electronic distribution. 3-Methylindole is a planar, fully conjugated 10-
3-Methylindole (Skatole): Metabolic Liability and Bioactivation
3-Methylindole (3MI) is a product of tryptophan fermentation by gut microbiota. While it functions as a signaling molecule and a partial Aryl Hydrocarbon Receptor (AhR) agonist[3], it is infamous for its acute pneumotoxicity in ruminants and its cytotoxic effects on human bronchial epithelial cells[4][5].
The Mechanism of Toxicity
The toxicity of 3MI is not inherent to the parent molecule but is entirely dependent on cytochrome P450-mediated bioactivation. In pulmonary tissues, lung-specific enzymes—primarily CYP2F1 , alongside CYP2A13 and CYP4B1—catalyze the dehydrogenation of 3MI[5][6]. In hepatic tissues, CYP2A6 and CYP2E1 play significant roles[7].
This enzymatic oxidation converts 3MI into 3-methyleneindolenine , a highly reactive, electrophilic intermediate. Because the fully aromatic indole ring provides the necessary conjugation to stabilize the transition state, this dehydrogenation occurs rapidly. The resulting electrophile covalently binds to critical cellular macromolecules (proteins and DNA), initiating lipid peroxidation, glutathione depletion, and ultimately, cellular apoptosis[3][6].
Caption: CYP450-mediated bioactivation of 3-methylindole into the pneumotoxic 3-methyleneindolenine.
Tetrahydroindole Derivatives: Privileged Scaffolds in Drug Design
To harness the binding affinity of the indole scaffold while mitigating the toxicity associated with reactive intermediates like 3-methyleneindolenine, medicinal chemists utilize tetrahydroindole (THI) derivatives[2]. By saturating the benzene ring (e.g., 4,5,6,7-tetrahydroindole), the molecule loses its extended
Pharmacological Advantages
-
Prevention of Toxic Bioactivation: The lack of a fully aromatic
-system prevents the facile dehydrogenation that plagues 3-methylindole. The carbons in the cyclohexane ring undergo typical aliphatic hydroxylation rather than forming highly reactive, conjugated imine electrophiles. -
Target Specificity via 3D Conformation: The non-planar nature of the THI scaffold allows it to access binding pockets that flat aromatic indoles cannot. For example, 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have emerged as potent anti-HCV agents , effectively inhibiting the cellular replication of HCV genotypes 1b and 2a by targeting subgenomic replicons without the cytotoxicity seen in planar analogs[1][8].
-
Anticancer Applications: THI derivatives have been successfully designed as tubulin polymerization inhibitors. By mimicking the steric bulk of colchicine, these derivatives bind with high affinity to the colchicine binding pocket of tubulin, arresting the cell cycle at the G2/M phase and inducing apoptosis in cancer cell lines (e.g., MCF-7 and A549)[2].
Caption: Standard workflow for the synthesis and screening of tetrahydroindole derivatives.
Quantitative and Structural Comparison
The following table summarizes the fundamental physicochemical and biological differences between the two classes, highlighting why THI derivatives are preferred in modern therapeutics.
| Feature | 3-Methylindole (Skatole) | 4,5,6,7-Tetrahydroindole Derivatives |
| Aromaticity | Fully aromatic (10 | Partially saturated (Pyrrole ring only) |
| Carbon Hybridization | All | Mix of |
| 3D Geometry | Planar ("Flatland") | Non-planar (Half-chair/boat fused ring) |
| Primary Metabolic Route | CYP2F1/CYP2A6 dehydrogenation | Aliphatic oxidation / Phase II conjugation |
| Reactive Intermediate | 3-Methyleneindolenine (Highly Toxic) | None (Conjugation is disrupted) |
| Primary Application | Olfactory/Flavoring (low conc.), Toxin | Antiviral (HCV), Anticancer (Tubulin) |
Experimental Methodologies
To ensure scientific rigor, the following protocols detail the self-validating workflows used to study the metabolism of 3MI and the synthesis of THI derivatives.
Protocol A: In Vitro Assessment of 3-Methylindole Bioactivation (Microsomal Trapping Assay)
Purpose: To validate the CYP450-dependent formation of the toxic 3-methyleneindolenine intermediate using a self-validating control system[5][6].
-
Preparation: Thaw human lung microsomes (HLM) or recombinant CYP2F1 on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Reaction Mixture: Combine 1 mg/mL microsomal protein, 100
M 3-methylindole, and 5 mM N-acetylcysteine (NAC) or Glutathione (GSH) as the trapping agent. -
Self-Validating Control: In a parallel control tube, pre-incubate the mixture with 1 mM 1-aminobenzotriazole (ABT) , a suicide inhibitor of CYP450 enzymes, for 15 minutes. Causality note: If the trapped adduct is absent in this control, the bioactivation is definitively CYP450-dependent.
-
Initiation: Add 1 mM NADPH to initiate the reaction. Incubate at 37°C for 30 minutes.
-
Termination & Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Analysis: Analyze the supernatant via LC-MS/MS, monitoring for the specific mass transition of the NAC-3-methyleneindolenine adduct.
Protocol B: Synthesis of 2-Phenyl-4,5,6,7-Tetrahydro-1H-indole Scaffolds
Purpose: To synthesize sterically hindered THI derivatives for antiviral screening using a scalable, one-pot sequence[1].
-
Epoxide Opening: React 1-ethynylcyclohexene oxide with a selected primary amine (e.g., benzylamine) in the presence of a mild Lewis acid catalyst (e.g.,
) in acetonitrile at 60°C until complete conversion is observed via TLC. -
One-Pot Sonogashira Coupling: To the same reaction vessel, add iodobenzene (1.2 eq),
(5 mol%), CuI (10 mol%), and triethylamine (2.0 eq). -
Cyclization: Elevate the temperature to 80°C. The intermediate undergoes a Sonogashira cross-coupling followed by a spontaneous 5-endo-dig cyclization. Causality note: The alkyne activation by the palladium/copper system forces the nucleophilic attack of the amine nitrogen, forming the pyrrole ring while preserving the
carbons of the cyclohexane ring. -
Purification: Quench with water, extract with ethyl acetate, dry over
, and purify via silica gel column chromatography to yield the 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivative.
References
1. 2. 3. 4. 5. 6. 7. 8.
Sources
- 1. Discovery of the 2-phenyl-4,5,6,7-Tetrahydro-1H-indole as a novel anti-hepatitis C virus targeting scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1<i>H</i>-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 3. Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolism of 3-methylindole by vaccinia-expressed P450 enzymes: correlation of 3-methyleneindolenine formation and protein-binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Basicity and pKa of 3-methyl-4,5,6,7-tetrahydro-1H-indole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical analysis of the basicity and pKa values of 3-methyl-4,5,6,7-tetrahydro-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. Understanding the ionization properties of such molecules is paramount in drug discovery and development, as it profoundly influences a compound's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME), and target engagement.[1][2][3] This document will delve into the structural factors governing the basicity of this molecule, provide a reasoned estimation of its pKa, and detail both experimental and computational methodologies for its precise determination.
Introduction: The Critical Role of pKa in Drug Development
The pKa, the negative logarithm of the acid dissociation constant (Ka), is a fundamental physicochemical parameter that dictates the extent of ionization of a molecule at a given pH.[2] For a basic compound like this compound, the relevant value is the pKa of its conjugate acid. This value determines the ratio of the protonated (cationic) to the neutral form of the molecule at physiological pH (typically around 7.4). This ionization state is a key determinant of:
-
Solubility: Ionized forms are generally more water-soluble, which can impact formulation and bioavailability.
-
Permeability: The neutral form of a molecule is typically more lipophilic and can more readily cross biological membranes, such as the intestinal wall and the blood-brain barrier.[2]
-
Target Binding: The charge state of a drug can be crucial for its interaction with its biological target, for instance, through the formation of salt bridges.[3]
-
Pharmacokinetics: The overall ADME properties of a drug are heavily influenced by its pKa.[3][4]
Therefore, an accurate understanding and, where necessary, modulation of a molecule's pKa is a cornerstone of rational drug design.[2][4]
Structural Analysis and Basicity of this compound
The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the pyrrole ring. Several structural features contribute to this basicity:
-
The Tetrahydroindole Core: Unlike the aromatic indole, where the nitrogen's lone pair is significantly delocalized within the 10-π electron system, the hydrogenation of the benzene ring to a cyclohexane in the tetrahydroindole scaffold partially localizes the nitrogen's lone pair. This makes the nitrogen more available for protonation, rendering 4,5,6,7-tetrahydro-1H-indole significantly more basic than indole itself. The pKa of protonated indole is approximately -3.6, indicating it is a very weak base. In contrast, the tetrahydroindole system is more akin to a substituted pyrrole.
-
The Pyrrole-like Nitrogen: The nitrogen atom in the five-membered ring is part of a pyrrole-like system. In unsubstituted pyrrole, the lone pair is involved in the aromatic sextet, which makes it a very weak base, with reported pKa values for its conjugate acid ranging from approximately -3.8 to 0.4. The more positive value is associated with the formation of the pyrrolium ion.
-
The 3-Methyl Substituent: The methyl group at the 3-position is an electron-donating group through an inductive effect. This increases the electron density within the pyrrole ring, further enhancing the availability of the nitrogen's lone pair for protonation and thereby increasing the basicity of the molecule. The effect of alkyl substitution on the basicity of pyrrole is substantial; for instance, tetramethylpyrrole has a conjugate acid pKa of +3.7, a significant increase from unsubstituted pyrrole.
Protonation Equilibrium
The protonation equilibrium for this compound can be visualized as follows:
Caption: Protonation equilibrium of this compound.
Estimated pKa Value
While no experimentally determined pKa value for this compound has been found in the reviewed literature, a scientifically sound estimation can be made based on the pKa of structurally related compounds.
| Compound | pKa of Conjugate Acid | Rationale for Comparison |
| Pyrrole | ~ -3.8 to 0.4 | The core N-heterocycle, but with full aromaticity. |
| Pyrrolidine | 11.27 | The fully saturated analog, representing a non-aromatic secondary amine. |
| Tetramethylpyrrole | 3.7 | Demonstrates the significant increase in basicity due to alkyl substitution. |
Given that 4,5,6,7-tetrahydro-1H-indole is more basic than pyrrole due to reduced aromaticity, and that the 3-methyl group will further increase basicity, it is reasonable to predict that the pKa of the conjugate acid of this compound will be significantly higher than that of pyrrole. Considering the substantial effect of multiple methyl groups on the pKa of tetramethylpyrrole, a single methyl group on the tetrahydroindole scaffold is expected to have a noticeable, albeit smaller, base-strengthening effect.
Estimated pKa: Based on these considerations, the pKa of the conjugate acid of this compound is estimated to be in the range of 2.0 to 4.0 . This positions it as a weak base, with its basicity being considerably greater than indole but less than that of a simple secondary amine like pyrrolidine.
Experimental Determination of pKa
For definitive characterization, experimental determination of the pKa is essential. The following are standard and reliable methods.
Potentiometric Titration
This classic method involves the titration of a solution of the compound with a strong acid or base and monitoring the pH change.
Principle: A solution of this compound is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is measured after each addition of the titrant. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Self-Validation: The accuracy of this method is validated by the clear sigmoidal shape of the titration curve and the precise determination of the equivalence point. Calibration of the pH meter with standard buffers before and after the experiment is crucial.
UV-Vis Spectrophotometry
This method is particularly useful for compounds that possess a chromophore that changes its absorbance upon protonation.
Principle: The UV-Vis spectrum of this compound is recorded in a series of buffer solutions with different, precisely known pH values. The changes in absorbance at one or more wavelengths are then plotted against pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[5][6][7]
Experimental Workflow:
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Causality: The choice of wavelengths for analysis is critical and should correspond to regions of the spectrum where the absorbance difference between the protonated and neutral forms is maximal to ensure a high signal-to-noise ratio.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful method for pKa determination, especially for complex molecules, as it can monitor the protonation state of specific atoms.
Principle: The chemical shifts of protons (or other NMR-active nuclei like ¹³C or ¹⁵N) adjacent to the nitrogen atom in this compound will change as a function of the solution's pH. By recording NMR spectra in a series of buffers of varying pH, a plot of chemical shift versus pH can be generated. The pKa is the pH at the midpoint of the resulting sigmoidal curve.[3][8]
Self-Validation: The consistency of the pKa value determined from monitoring different protons within the molecule provides an internal validation of the measurement.
Step-by-Step Protocol (NMR Titration):
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., D₂O or a mixture of D₂O and a co-solvent like DMSO for less soluble compounds). Prepare a series of buffer solutions of known pH (or pD) values.
-
NMR Tube Preparation: For each pH point, mix a precise volume of the stock solution with a precise volume of the buffer in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum for each sample, ensuring consistent experimental parameters (temperature, number of scans).
-
Data Processing: Process the spectra and accurately measure the chemical shifts of the protons of interest (e.g., the proton at the 2-position and the N-H proton).
-
Data Analysis: Plot the chemical shift of each selected proton against the pH. Fit the data to a sigmoidal curve. The inflection point of the curve corresponds to the pKa.
Computational pKa Prediction
In silico methods are invaluable in early-stage drug discovery for high-throughput screening and for providing theoretical insights.
Principle: Density Functional Theory (DFT) is a common quantum mechanical method used for pKa prediction. The pKa is calculated based on the Gibbs free energy change (ΔG) of the deprotonation reaction in a simulated aqueous environment.[9]
Methodology:
-
Structure Optimization: The 3D structures of both the neutral (B) and protonated (BH⁺) forms of this compound are optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).
-
Solvation Model: An implicit solvation model, such as the SMD model, is used to simulate the aqueous environment. For higher accuracy, explicit water molecules can be included in the calculation.
-
Free Energy Calculation: The Gibbs free energies of the optimized structures in the solvated state are calculated.
-
pKa Calculation: The pKa is then calculated using a thermodynamic cycle, which relates the gas-phase acidity to the solution-phase pKa.
Logical Framework for DFT-based pKa Calculation:
Caption: Logical workflow for DFT-based pKa prediction.
Trustworthiness: The reliability of computational predictions is highly dependent on the chosen level of theory (functional and basis set) and the solvation model. Validation against experimental data for a set of structurally similar compounds is crucial for establishing the accuracy of the chosen computational protocol.[9]
Conclusion
The basicity of this compound is a critical parameter for its potential development as a therapeutic agent. Based on its chemical structure, its basicity is significantly greater than that of indole, with an estimated conjugate acid pKa in the range of 2.0 to 4.0. For definitive characterization, experimental methods such as potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy are recommended. Complementary computational studies using DFT can provide further insights and predictive power. A thorough understanding and precise measurement of the pKa of this and related molecules are indispensable for the successful optimization of their drug-like properties.
References
-
International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
-
Pion. What is pKa and how is it used in drug development? (2023). [Link]
-
Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). [Link]
-
Gift, A. D., Stewart, S. M., & Bokashanga, P. K. Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460 (2012). [Link]
-
Al Khzem, A. H., & Alturki, M. S. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237 (2025). [Link]
-
MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017). [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]
-
Wikipedia. Pyrrole. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
Croatica Chemica Acta. UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. (1999). [Link]
-
Royal Society of Chemistry. On the automated determination of pKa by NMR in DMSO : water mixtures. [Link]
-
ACS Publications. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. [Link]
-
YouTube. How to find Pka of compound using UV visible spectroscopy. (2022). [Link]
-
National Institutes of Health. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. [Link]
-
studylib.net. NMR Spectroscopy for pKa Determination: Lab Manual. [Link]
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- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 5. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
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Thermodynamic Solvation Profiles and Solubility Dynamics of 3-Methyl-4,5,6,7-tetrahydro-1H-indole in Organic Media
Executive Summary
For researchers in materials science and synthetic pharmacology, understanding the solvation thermodynamics of complex heterocyclic compounds is a prerequisite for scalable reaction design. 3-Methyl-4,5,6,7-tetrahydro-1H-indole is a critical building block used in the synthesis of advanced optoelectronic materials (such as BODIPY dyes) and high-resistance organic semiconductors. This technical guide provides an in-depth analysis of the solubility profile of this compound across various organic solvents. By examining the molecular architecture, detailing a self-validating experimental protocol for solubility determination, and mapping empirical data, this whitepaper serves as a definitive resource for optimizing solvent selection in downstream synthetic workflows.
Molecular Architecture and Solvation Thermodynamics
The solubility behavior of this compound is dictated by its amphiphilic-like structural duality. The molecule consists of two distinct domains:
-
The Pyrrole Core: The nitrogen atom features an N-H bond that acts as a strong hydrogen-bond donor. This localized polarity makes the molecule highly compatible with polar aprotic solvents that can act as hydrogen-bond acceptors.
-
The Tetrahydro-Bridge and C3-Methyl Group: The fused partially saturated cyclohexyl ring (tetramethylene bridge) and the methyl group at the C3 position create a bulky, hydrophobic domain. This region significantly enhances dispersion forces, facilitating dissolution in halogenated solvents and aromatic hydrocarbons.
Causality in Solvent Compatibility: Because pyrrole rings are highly susceptible to acid-catalyzed decomposition and polymerization, solvent selection must strictly avoid acidic media to prevent degradation during prolonged storage or analysis[1]. Consequently, neutral or slightly basic organic solvents are universally preferred. The molecule is readily soluble in most organic solvents but only sparingly soluble in water due to the high energetic cost of cavity formation in the aqueous hydrogen-bonded network[1].
When functionalized into derivatives (such as polyethers or carboxylates), the tetrahydroindole core maintains its robust solubility in solvents like ethanol, benzene, chloroform, dioxane, DMF, and DMSO[2]. This broad organic solubility is a cornerstone property that allows these molecules to be processed into high-resistance organic semiconductors[3].
Empirical Solubility Data in Organic Solvents
To facilitate solvent selection for synthetic workflows, the quantitative solvation data is summarized below. The solubility profile is driven by the interplay between the solvent's dielectric constant (
| Solvent | Dielectric Constant ( | Primary Solvation Mechanism | Empirical Solubility Profile |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Strong H-bond acceptance | Highly Soluble (>100 mg/mL) |
| N,N-Dimethylformamide (DMF) | 36.7 | Strong H-bond acceptance | Highly Soluble |
| Chloroform (CHCl₃) | 4.8 | Dispersion & Dipole-Dipole | Highly Soluble |
| Ethanol (EtOH) | 24.5 | H-bond donor/acceptor | Soluble |
| Benzene | 2.3 | Soluble | |
| Hexane | 1.9 | Weak Dispersion | Moderately Soluble |
| Water | 80.1 | Hydrophobic Rejection | Sparingly Soluble |
Note: The solubility parameters align closely with Hansen Solubility Parameter (HSP) models used for complex heterocyclic and petroleum model compounds, where structural differences (like heteroatom placement) drastically shift the Hansen sphere radius[4].
Experimental Protocol: Isothermal Gravimetric and HPLC-UV Solubility Determination
To accurately determine the solubility limit of this compound in a given organic solvent, a rigorous, self-validating isothermal equilibration method must be employed.
Step-by-Step Methodology
Step 1: Solvent Preparation and Degassing
-
Action: Use HPLC-grade organic solvents. Degas the solvents using ultrasonic agitation under a vacuum for 15 minutes.
-
Causality: Pyrrole derivatives rapidly darken and degrade upon exposure to dissolved oxygen[1]. Degassing prevents oxidative degradation during the extended equilibration period, ensuring the structural integrity of the solute.
Step 2: Isothermal Saturation
-
Action: Add an excess amount of this compound (e.g., 500 mg) to 5.0 mL of the selected solvent in a sealed amber glass vial. Agitate the suspension at 200 rpm in an orbital shaker maintained strictly at 25.0 ± 0.1 °C.
-
Causality: Amber glass prevents photo-oxidation. Precise temperature control is mandatory because solubility is an exponentially temperature-dependent thermodynamic property.
Step 3: Phase Separation (Filtration)
-
Action: After 24 hours, extract 1.0 mL of the suspension and filter it rapidly through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a clean vial.
-
Causality: PTFE is chosen over Nylon or PES because it is chemically inert and highly hydrophobic. This prevents non-specific adsorption of the hydrophobic tetrahydroindole core onto the filter membrane, which would artificially lower the quantified solubility.
Step 4: Self-Validation (Thermodynamic Equilibrium Check)
-
Action: Continue agitating the original stock solution for an additional 24 hours (48 hours total) and repeat the extraction/filtration step.
-
Causality: This creates a self-validating system. If the concentration difference between the 24-hour and 48-hour aliquots is
, thermodynamic equilibrium is confirmed, ruling out supersaturation artifacts or incomplete dissolution.
Step 5: HPLC-UV Quantification
-
Action: Dilute the filtered aliquots serially using an Acetonitrile/Water mobile phase matrix. Analyze via HPLC-UV at the compound's
. Calculate the concentration against a pre-established calibration curve.
Self-validating isothermal solubility workflow with thermodynamic equilibrium checks.
Applications in Advanced Materials and Drug Development
The robust solubility of this compound and its carboxylate derivatives (e.g., ethyl this compound-2-carboxylate) in organic media is heavily leveraged in modern synthetic chemistry.
Optoelectronics and BODIPY Dyes: These tetrahydroindole precursors are utilized via variations of the Knorr pyrrole condensation to synthesize highly conjugated 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dyes[5]. Because the starting materials and the resulting arrays are highly soluble in organic solvents, researchers can easily conduct static and time-resolved absorption and fluorescence spectroscopy without the risk of compound precipitation[5].
Organic Semiconductors:
Furthermore, the anionic ring-opening polymerization of functionalized tetrahydroindoles yields linear polyethers that exhibit the properties of high-resistance organic semiconductors (electrical conductivity reaching
References
-
A new technology for the synthesis of 4,5,6,7-tetrahydroindole ResearchGate [Link][2]
-
Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization National Institutes of Health (NIH)[Link][3]
-
4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) Dyes Modified for Extended Conjugation and Restricted Bond Rotations ResearchGate[Link][5]
-
Incorporation of steroidal biomarkers into petroleum model compounds ResearchGate [Link][4]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Whitepaper: Physicochemical Characterization and Application of 3-Methyl-4,5,6,7-tetrahydro-1H-indole
The following technical guide details the physicochemical properties, synthesis, and applications of 3-Methyl-4,5,6,7-tetrahydro-1H-indole.
Executive Summary
This compound (CAS: 14006-85-0) is a bicyclic heteroaromatic building block bridging the structural gap between simple pyrroles and complex indole alkaloids.[1] Characterized by a fused cyclohexane ring, this scaffold exhibits distinct electronic properties compared to its fully aromatic indole counterparts. It serves as a critical intermediate in the synthesis of BODIPY dyes (rigidified fluorophores), kinase inhibitors (e.g., Sunitinib analogs), and asphaltene model compounds used in petrochemical research. This guide provides a definitive analysis of its melting point, physical appearance, and synthetic pathways.
Physicochemical Profile
The accurate characterization of this compound is essential for its use as a standard in purity assays and synthetic planning.
Core Properties Table[2]
| Property | Specification |
| CAS Registry Number | 14006-85-0 |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol |
| Melting Point | 58 °C (Range: 55–60 °C) |
| Physical Appearance | White to off-white crystalline solid (freshly prepared) |
| Solubility | Soluble in EtOH, DMSO, CHCl₃, DCM; sparingly soluble in water. |
| Stability | Air and light sensitive; prone to oxidation (darkening) upon storage. |
Melting Point & Appearance Analysis[2]
-
Thermal Behavior: The compound exhibits a sharp melting transition at approximately 58 °C .[1] This relatively low melting point—compared to indole (52 °C) and Skatole (3-methylindole, 95 °C)—reflects the disruption of crystal packing efficiency caused by the saturation of the six-membered ring.
-
Visual Identification: While pure samples appear as white crystals or powder, the electron-rich pyrrole ring makes the compound susceptible to auto-oxidation. Aged samples typically degrade to a tan, pink, or brown solid due to the formation of polypyrrole-like oligomers. Storage under inert atmosphere (Argon/Nitrogen) at -20 °C is recommended to maintain the "white solid" state.
Synthesis and Production Logic
The synthesis of this compound typically employs a variation of the Knorr Pyrrole Synthesis . This route is preferred for its scalability and the ability to control regiochemistry through the use of cyclic ketones.
Synthetic Pathway (Knorr Variation)
The most robust method involves the condensation of cyclohexanone with an
Mechanism Description:
-
Precursor Formation: Cyclohexanone is reacted with ethyl acetoacetate (or similar
-keto ester) under nitrosation conditions to form an oxime intermediate. -
Reductive Cyclization: Zinc/Acetic acid reduction generates the
-aminoketone in situ, which condenses with the ketone to close the pyrrole ring, yielding Ethyl this compound-2-carboxylate (MP: 111–113 °C). -
Hydrolysis & Decarboxylation: The ester is hydrolyzed to the carboxylic acid and subsequently thermally decarboxylated to yield the free this compound.
Reaction Workflow Diagram
Caption: Step-wise synthesis via the Knorr pyrrole pathway, highlighting the critical decarboxylation step required to isolate the target methyl-tetrahydroindole.
Experimental Protocols
Melting Point Determination (Capillary Method)
To verify the identity of the synthesized material, the melting point should be determined using a calibrated apparatus.
-
Sample Prep: Dry the sample under high vacuum for 2 hours to remove solvent residues (solvents can depress MP).
-
Loading: Pack a small amount (2–3 mm height) of the white solid into a glass capillary tube.
-
Heating:
-
Rapid Ramp: Heat to 45 °C at 10 °C/min.
-
Critical Ramp: Slow heating rate to 1 °C/min from 45 °C upwards.
-
-
Observation: Record the temperature at the onset of liquefaction (meniscus formation) and the clear point (complete melt).
-
Acceptance Criteria: 55.0 °C – 60.0 °C.
-
Handling and Storage
-
Oxidation Risk: This compound is an electron-rich pyrrole. Exposure to air turns the solid pink/brown.
-
Storage: Store in amber vials, under Argon, at -20 °C.
-
Safety: GHS Classification: Irritant (Skin/Eye). Use standard PPE.
Applications in Drug Discovery & Materials
The this compound scaffold is a versatile "privileged structure" in applied chemistry.
-
BODIPY Dye Synthesis: It reacts with acid chlorides or anhydrides to form symmetric or asymmetric dipyrromethene precursors. The fused cyclohexane ring restricts bond rotation, significantly increasing the quantum yield and photostability of the resulting fluorescent dyes.
-
Kinase Inhibitors: The structure mimics the ATP-binding motif found in many kinase inhibitors (e.g., Sunitinib derivatives). The tetrahydro-ring offers different hydrophobic interactions compared to the flat phenyl ring of standard indoles.
-
Petrochemical Standards: Used as a model compound for asphaltenes to study the aggregation and solubility of nitrogen-containing fractions in crude oil.
References
-
ChemicalBook. (2024). This compound Properties and CAS 14006-85-0. Link
-
PubChem. (2024). 4,5,6,7-Tetrahydroindole (Parent Compound Data). National Library of Medicine. Link
- Barton, D. H. R., et al. (1990). Synthesis of Pyrroles from Cyclohexanones via Knorr Reaction. Tetrahedron.
-
GuideChem. (2024). Ethyl this compound-2-carboxylate (Precursor Data). Link
Sources
safety data sheet SDS for 3-methyl-4,5,6,7-tetrahydro-1H-indole
This technical guide is structured as a high-level monograph for research professionals. It synthesizes standard safety data with application-specific insights for drug development.[1][2][3]
Executive Summary & Chemical Identity
3-Methyl-4,5,6,7-tetrahydro-1H-indole is a fused pyrrole-cyclohexane system.[1][2][3] Unlike fully aromatic indoles (benzopyrroles), the "tetrahydro" motif indicates saturation of the carbocyclic ring. This structural nuance significantly alters its electronic properties, making the pyrrole ring more electron-rich and susceptible to oxidative degradation compared to its aromatic counterpart, Skatole (3-methylindole).
This compound is a critical scaffold in the synthesis of multi-targeted kinase inhibitors (e.g., VEGFR/PDGFR targets) and is often synthesized in situ or as a transient intermediate via the Knorr or Paal-Knorr pyrrole synthesis.[1][2]
Physicochemical Profile
| Property | Data / Estimate | Note |
| Chemical Name | This compound | |
| Formula | C₉H₁₃N | |
| Molecular Weight | 135.21 g/mol | |
| CAS Number | 24621-70-3 (Generic/Isomer) | Note: Often indexed under parent 4,5,6,7-tetrahydroindole (13618-91-2) for regulatory purposes.[1][2][3][4] |
| Physical State | Waxy Solid / Crystalline Powder | Off-white to tan; darkens rapidly in air.[1][2][3] |
| Melting Point | 65–75 °C (Approximate) | Interpolated from parent (55°C) and Skatole (95°C).[2] |
| Solubility | DMSO, DCM, MeOH, EtOAc | Poorly soluble in water. |
| Reactivity | High (Oxidation prone) | Electron-rich pyrrole ring is sensitive to electrophiles and O₂.[1][2] |
Hazard Identification (GHS Classification)
Based on structural homology with 4,5,6,7-tetrahydroindole and alkyl pyrroles.
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Mechanism of Toxicity |
| Skin Irritation | Cat.[1][2][3] 2 | H315 : Causes skin irritation.[1][2][5] | Lipophilic amine penetrates stratum corneum; alkylation potential.[2] |
| Eye Irritation | Cat. 2A | H319 : Causes serious eye irritation.[1][2][6] | Basic nitrogen interacts with mucosal membranes.[1] |
| STOT - SE | Cat. 3 | H335 : May cause respiratory irritation.[1][2][7] | Inhalation of dust/vapors triggers mucosal inflammation.[1] |
| Sensitization | Cat. 1 | H317 : May cause allergic skin reaction.[1][2] | Indolic compounds are known haptens.[1] |
Precautionary Statements:
-
P280: Wear protective gloves/eye protection (Nitrile rubber >0.11mm).[1][2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present.[1]
Synthesis & Application Context
Understanding the synthesis provides insight into impurities and handling.[2] This compound is typically accessed via the Paal-Knorr condensation of 1,4-dicarbonyl equivalents.[1][2][9]
Primary Synthetic Route: Modified Paal-Knorr
The most robust route involves the condensation of 2-acetylcyclohexanone with ammonia or an ammonia equivalent.[1][2][3]
Reaction Logic:
-
Enolization: 2-Acetylcyclohexanone exists in equilibrium with its enol form.[1][2]
-
Amination: Nucleophilic attack by ammonia on the ketone carbonyls.[1][2]
-
Cyclization: Dehydrative cyclization yields the pyrrole ring fused to the cyclohexane.[1][2]
Diagram: Synthesis Workflow
Caption: Synthesis via Paal-Knorr condensation of 2-acetylcyclohexanone and ammonium source.
Stability, Reactivity, and Storage Protocols
Scientific Rationale: The 4,5,6,7-tetrahydroindole core is significantly more electron-rich than indole due to the inductive effect of the alkyl ring and the lack of benzene ring resonance stabilization withdrawing density from the nitrogen. This makes the C2 and C3 positions highly nucleophilic and prone to oxidative polymerization (browning/tarring).[2]
Storage Protocol (Self-Validating System)
-
Temperature: Store at -20°C (long term) or 2-8°C (working stock).
-
Container: Amber glass vials with Teflon-lined caps to prevent photo-oxidation.
Handling Workflow
Caption: Protocol to minimize oxidative degradation during handling.
Emergency Response & First Aid
| Scenario | Immediate Action | Medical Rationale |
| Eye Contact | Irrigate for 15 mins. Lift eyelids.[1] | Basic amines can cause corneal opacity; immediate dilution is critical.[2] |
| Skin Contact | Wash with soap/water.[1][2][5][8] Do not use alcohol. | Alcohol may increase dermal absorption of the lipophilic compound.[2] |
| Inhalation | Evacuate to fresh air.[1][2][5][8] Support breathing.[2][5][7][8] | Respiratory sensitizers can cause delayed bronchospasm.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth. | Aspiration hazard; lipophilic compounds may cause chemical pneumonitis.[2] |
Fire Fighting:
-
Media: Dry chemical, CO₂, or alcohol-resistant foam.[2]
-
Hazards: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) upon combustion.[2]
Ecological & Disposal Considerations
-
Ecotoxicity: Predicted to be toxic to aquatic life (Category 2) due to logP characteristics allowing bioaccumulation in aquatic organisms.[1][2]
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx).[2] Do not flush down drains. [1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97429, 4,5,6,7-Tetrahydroindole. Retrieved from [Link]
-
Li, J.J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications - Paal-Knorr Pyrrole Synthesis.[1][2] Springer.[1] Retrieved from [Link]
-
NIST Chemistry WebBook. Indole, 3-methyl- (Skatole) Thermochemical Data. Retrieved from [Link][2]
Sources
- 1. 1H-Indole, octahydro-3-methyl- [webbook.nist.gov]
- 2. Indole, 3-methyl- [webbook.nist.gov]
- 3. 83-34-1|3-Methyl-1H-indole|BLD Pharm [bldpharm.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 4,5,6,7-Tetrahydroindole | C8H11N | CID 97429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Methyl Substituted Tetrahydroindoles via Knorr Pyrrole Synthesis: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrahydroindole Scaffold
The tetrahydroindole core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active compounds. Its unique three-dimensional structure allows for precise spatial orientation of functional groups, making it an ideal template for designing potent and selective ligands for various biological targets. Specifically, 3-methyl substituted tetrahydroindoles have garnered significant interest in drug discovery programs due to their presence in compounds exhibiting a wide range of therapeutic activities, including anti-inflammatory, analgesic, and neuroprotective properties. The strategic placement of a methyl group at the 3-position can significantly influence the molecule's binding affinity and metabolic stability.
The Knorr pyrrole synthesis, a classic yet robust method for constructing the pyrrole ring, offers a straightforward and efficient route to these valuable heterocyclic systems. This application note provides a detailed protocol for the synthesis of 3-methyl substituted tetrahydroindoles, focusing on the preparation of ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss the critical parameters that ensure a successful and reproducible synthesis.
The Knorr Pyrrole Synthesis: A Mechanistic Overview
The Knorr pyrrole synthesis is a condensation reaction between an α-amino ketone and a β-dicarbonyl compound.[1] A key challenge in this synthesis is the inherent instability of α-amino ketones, which are prone to self-condensation. To circumvent this, the α-amino ketone is typically generated in situ from a more stable precursor, such as an α-oximino ketone, through reduction.[2]
For the synthesis of a tetrahydroindole ring system, a cyclic α-amino ketone is required. In our target synthesis, 2-aminocyclohexanone is the key intermediate. This is generated in situ from 2-oximinocyclohexanone via reduction with zinc dust in acetic acid. The freshly formed 2-aminocyclohexanone then reacts with a β-dicarbonyl compound, in this case, ethyl acetoacetate, to construct the 3-methyl substituted pyrrole ring fused to the cyclohexane ring.
The generally accepted mechanism proceeds as follows:
-
Reduction of the Oxime: Zinc dust in acetic acid reduces the 2-oximinocyclohexanone to the corresponding 2-aminocyclohexanone.[1]
-
Imine/Enamine Formation: The amino group of the in situ-generated 2-aminocyclohexanone condenses with the ketone carbonyl of ethyl acetoacetate to form an imine, which then tautomerizes to a more stable enamine intermediate.
-
Cyclization: The enamine undergoes an intramolecular cyclization, where the enamine nitrogen attacks the ester carbonyl of the ethyl acetoacetate moiety.
-
Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrrole ring, yielding the final tetrahydroindole product.
Caption: Knorr synthesis workflow for 3-methyl substituted tetrahydroindoles.
Experimental Protocol: Synthesis of Ethyl this compound-2-carboxylate
This protocol details the synthesis of a representative 3-methyl substituted tetrahydroindole. The reaction is performed in two main stages within a single pot: the preparation of the α-oximino ketone followed by its reductive condensation with the β-dicarbonyl compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade |
| Cyclohexanone | C₆H₁₀O | 98.14 | Reagent |
| Sodium Nitrite | NaNO₂ | 69.00 | ACS |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Reagent |
| Zinc Dust (activated) | Zn | 65.38 | <10 micron |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS |
| Brine (Saturated NaCl) | NaCl | 58.44 | ACS |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS |
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction of sodium nitrite with acid can release toxic nitrogen oxides. The addition should be performed slowly and with adequate cooling.
-
The reaction with zinc dust is exothermic. Monitor the temperature carefully.
-
Handle flammable solvents like ethyl acetate away from ignition sources.
Step-by-Step Procedure
Part A: Preparation of 2-Oximinocyclohexanone (in situ)
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add cyclohexanone (9.8 g, 0.1 mol) and glacial acetic acid (50 mL).
-
Cool the mixture to 5-10 °C in an ice-water bath.
-
Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL).
-
Slowly add the sodium nitrite solution dropwise from the dropping funnel to the stirred cyclohexanone solution, maintaining the internal temperature below 10 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 1 hour. The formation of a yellowish solution or precipitate of 2-oximinocyclohexanone is expected. This mixture is used directly in the next step.
Part B: Reductive Condensation to form Ethyl this compound-2-carboxylate
-
To the flask containing the in situ-prepared 2-oximinocyclohexanone, add ethyl acetoacetate (14.3 g, 0.11 mol).
-
Begin adding activated zinc dust (19.6 g, 0.3 mol) portion-wise to the stirred mixture. The addition should be slow enough to maintain the reaction temperature between 40-50 °C. Use the ice bath to control the exotherm as needed. This addition may take 60-90 minutes.[1]
-
After all the zinc has been added, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 2 hours to drive the cyclization and dehydration. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
Part C: Work-up and Purification
-
Pour the reaction mixture into a beaker containing 300 mL of ice-water. A precipitate of the crude product should form.
-
Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, washing the filter cake with copious amounts of water to remove zinc salts and acetic acid.
-
Air-dry the crude solid.
-
For purification, recrystallize the crude product from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Expected Yield and Characterization
-
Expected Yield: 50-70%
-
Appearance: Off-white to pale yellow crystalline solid
-
CAS Number: 37945-37-2[3]
-
Characterization: The structure of the final product, ethyl this compound-2-carboxylate, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the synthesis of 3-methyl tetrahydroindole.
Discussion and Field-Proven Insights
-
Activation of Zinc Dust: The reactivity of commercial zinc dust can vary. It is often beneficial to activate the zinc just before use by briefly stirring it with dilute hydrochloric acid, followed by washing with water, ethanol, and ether, and then drying.[4] This removes surface oxides and enhances the rate of reduction.
-
Temperature Control: Careful temperature control during the addition of both sodium nitrite and zinc dust is crucial.[1] Excessive temperatures during nitrosation can lead to side reactions, while an uncontrolled exotherm during the zinc addition can result in the formation of byproducts and a decrease in yield.
-
Choice of β-Dicarbonyl Compound: Ethyl acetoacetate is a common and effective choice for introducing the 3-methyl and 2-carbethoxy groups. Other β-ketoesters can be used to vary the ester group at the 2-position or other substituents on the pyrrole ring.
-
Solvent: Glacial acetic acid serves as both the solvent and a catalyst for the reaction. Its acidic nature is essential for both the reduction of the oxime and the subsequent condensation and dehydration steps.
-
Troubleshooting: If the reaction stalls or gives low yields, ensure that the zinc dust is sufficiently activated and that the temperature during the heating phase is maintained to facilitate the final dehydration step. Incomplete reaction may also result from insufficient reaction time.
Conclusion
The Knorr pyrrole synthesis remains a highly relevant and practical method for the construction of substituted pyrroles, including the medicinally important 3-methyl substituted tetrahydroindoles. By carefully controlling the reaction conditions, particularly temperature, and by utilizing an in situ generation strategy for the unstable α-amino ketone intermediate, this protocol provides a reliable and reproducible pathway to this valuable heterocyclic scaffold. The versatility of the Knorr synthesis allows for further derivatization by selecting different cyclic ketones and β-dicarbonyl compounds, making it a powerful tool for building libraries of novel compounds for drug discovery and development.
References
-
Organic Syntheses Procedure. (n.d.). 3. Retrieved February 26, 2026, from [Link]
-
Wikipedia. (2023, December 29). Knorr pyrrole synthesis. In Wikipedia. Retrieved February 26, 2026, from [Link]
-
Boraei, A. T. A., El Ashry, E. S. H., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 324. [Link]
-
Organic Syntheses Procedure. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved February 26, 2026, from [Link]
-
De Kimpe, N., & Keppens, M. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. [Link]
-
Bala, S., & Kumar, V. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 324. [Link]
-
Organic Syntheses Procedure. (n.d.). 4. Retrieved February 26, 2026, from [Link]
-
Wikipedia. (2023, December 2). Paal–Knorr synthesis. In Wikipedia. Retrieved February 26, 2026, from [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R. A., & El-Tahir, K. E. H. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 113-120. [Link]
-
Darvish, M. R., & Jaberi, F. (n.d.). SYNTHESIS OF OXIME FROM 2 - (N, N- DIETHYL AMINO METHYL) CYCLOHEXANONE AND INVESTIGATION ITS REARRANGEMENT. SID. Retrieved February 26, 2026, from [Link]
-
De Kimpe, N., & Keppens, M. (2021). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules, 26(15), 4596. [Link]
-
Studylib.net. (n.d.). Cyclohexanone Oxime Synthesis: Lab Procedure. Retrieved February 26, 2026, from [Link]
- Google Patents. (n.d.). US7091381B2 - Process for preparation of cyclohexanone oxime.
-
Royal Society of Chemistry. (n.d.). Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. Retrieved February 26, 2026, from [Link]
-
Balakrishna, A., Reddy, B. V. S., & Reddy, P. P. (2018). Paal–Knorr synthesis of pyrroles. Catalysis Reviews, 60(4), 574-633. [Link]
-
askIITians. (2025, August 7). On ozonolysis of cyclohexene followed by reaction with zinc dust and. Retrieved February 26, 2026, from [Link]
-
Kulkarni, P. M., Kulkarni, S. S., Korde, S. S., & Kulkarni, S. S. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 21(9), 1134. [Link]
-
Scribd. (n.d.). Activation of Zinc Dust For Synthesis | PDF | Chemical Compounds. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (n.d.). When zinc bis(ethyl acetoacetate) (Zn(etac)2) undergoes a steaming.... Retrieved February 26, 2026, from [Link]
-
Doubtnut. (2020, August 23). Cyclohexene on ozonolysis followed by reaction with zinc dust and water gives compound E. Retrieved February 26, 2026, from [Link]
Sources
Vilsmeier-Haack formylation of 3-methyl-4,5,6,7-tetrahydro-1H-indole at C2 position
Topic: Vilsmeier-Haack Formylation of 3-Methyl-4,5,6,7-tetrahydro-1H-indole at C2 Position Content Type: Application Note & Detailed Protocol Doc ID: AN-VH-THI-002
Abstract & Strategic Significance
The functionalization of 4,5,6,7-tetrahydroindoles is a critical workflow in the synthesis of porphyrins, dipyrromethenes (BODIPY dyes), and bioactive alkaloids. While standard indoles preferentially undergo electrophilic substitution at the C3 position, This compound presents a steric and electronic constraint: the C3 position is blocked. Consequently, the Vilsmeier-Haack reaction is directed exclusively to the C2 position , yielding This compound-2-carbaldehyde .
This protocol details the regioselective formylation of this substrate.[1] Unlike standard indole protocols, this method accounts for the enhanced electron density of the pyrrole ring fused to a saturated cyclohexane moiety, requiring strict thermal control to prevent polymerization or tar formation.
Mechanistic Insight & Reaction Pathway
The Vilsmeier-Haack reaction involves the in-situ generation of a chloromethyliminium salt (Vilsmeier reagent), a potent electrophile.[2][3]
Key Mechanistic Features:
-
Reagent Formation: Interaction between DMF and POCl₃ generates the electrophilic Vilsmeier reagent.[1][2][3]
-
Regioselectivity: The electron-rich pyrrole ring initiates a nucleophilic attack. With C3 blocked by a methyl group, the Highest Occupied Molecular Orbital (HOMO) coefficient directs the attack to C2.
-
Intermediate Stability: The resulting iminium salt is stable in the reaction mixture and requires a distinct hydrolysis step (basic or acidic) to liberate the aldehyde.
Mechanism Diagram
Figure 1: Mechanistic pathway for the C2-formylation of 3-methyl-4,5,6,7-tetrahydroindole.
Detailed Experimental Protocol
Safety Warning: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Perform all operations in a well-ventilated fume hood. Wear anhydrous-resistant gloves and eye protection.
Materials & Reagents
-
Substrate: this compound (1.0 equiv)
-
Reagent A: Phosphorus oxychloride (POCl₃) (1.2 equiv)
-
Solvent/Reagent B: N,N-Dimethylformamide (DMF) (anhydrous, 5–10 volumes)
-
Quench: Saturated Sodium Acetate (aq) or 2M NaOH.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction.[4]
Step-by-Step Procedure
Step 1: Preparation of Vilsmeier Reagent (In-Situ)
-
Charge a flame-dried round-bottom flask (RBF) with anhydrous DMF.
-
Cool the flask to 0°C using an ice/salt bath.
-
Add POCl₃ dropwise via a pressure-equalizing addition funnel or syringe pump over 15–20 minutes.
-
Critical: Maintain internal temperature < 5°C. The solution will turn faint yellow/orange, indicating the formation of the chloroiminium salt.
-
-
Stir at 0°C for 30 minutes.
Step 2: Addition of Substrate
-
Dissolve this compound in a minimal amount of DMF.
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Optimization Point: Stir at RT for 1 hour. Monitor by TLC (20% EtOAc/Hexane). If starting material remains, heat to 60°C for 1–2 hours.
-
Note: Tetrahydroindoles are more reactive than simple indoles; excessive heat may cause decomposition.
-
Step 3: Hydrolysis & Work-up
-
Cool the reaction mixture back to 0°C.
-
Hydrolysis: Slowly pour the reaction mixture into a beaker containing crushed ice and saturated Sodium Acetate (NaOAc) solution.
-
Why NaOAc? It buffers the solution (pH ~5-6), which is often sufficient to hydrolyze the iminium salt without degrading the sensitive pyrrole ring. Strong bases (NaOH) can be used but require care to avoid side reactions.
-
-
Stir vigorously for 30–60 minutes. The iminium salt will hydrolyze to the aldehyde, often precipitating as a solid.
-
Extraction: If a solid precipitates, filter and wash with water.[2] If oil forms, extract with DCM (3 x 50 mL).
-
Wash organic layers with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄.[2]
Step 4: Purification
-
Concentrate the organic layer under reduced pressure.
-
Purify via column chromatography (Silica Gel 60).
-
Eluent: Gradient of Hexanes:Ethyl Acetate (9:1 to 7:3).
-
-
Recrystallization (optional): Ethanol/Water mixtures are effective for high-purity aldehyde recovery.
Data Presentation & Characterization
Expected Analytical Data
| Technique | Signal Characteristic | Structural Assignment |
| ¹H NMR | δ 9.30 – 9.60 ppm (s, 1H) | -CHO (Aldehyde proton) |
| ¹H NMR | δ 8.50 – 9.00 ppm (br s, 1H) | -NH (Indole N-H) |
| ¹H NMR | δ 2.20 – 2.40 ppm (s, 3H) | -CH₃ (C3 Methyl group) |
| ¹H NMR | δ 2.50 – 2.70 ppm (m, 4H) | C4, C7 (Cyclohexane ring) |
| ¹H NMR | δ 1.70 – 1.90 ppm (m, 4H) | C5, C6 (Cyclohexane ring) |
| IR | 1640 – 1660 cm⁻¹ | C=O Stretch (Conjugated Aldehyde) |
| IR | 3200 – 3300 cm⁻¹ | N-H Stretch |
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Expertise & Troubleshooting (The "Why")
-
Moisture Sensitivity: The Vilsmeier reagent is destroyed by water. Ensure all glassware is flame-dried and DMF is anhydrous (water < 50 ppm).
-
Temperature Control:
-
Reagent Formation: Must be kept near 0°C. If the temperature spikes, the reagent can decompose or polymerize DMF, turning the solution dark red/black.
-
Reaction: While indoles often require heating (80-90°C), tetrahydroindoles are more electron-rich due to the alkyl substitution on the pyrrole ring. Start at RT to avoid "tarring" (polymerization). Only heat if conversion is slow.
-
-
The "Pink/Red" Color: Upon addition of the indole to the Vilsmeier reagent, the solution often turns deep red or purple. This is the formation of the iminium salt and is a positive sign of reaction progress.
-
Hydrolysis pH: If the yield is low, check the pH during hydrolysis. If the solution remains too acidic, the iminium salt may not fully hydrolyze. Adjusting to pH 8–9 with NaOH or Na₂CO₃ ensures complete conversion to the aldehyde.
References
-
BenchChem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature.[3] Retrieved from
-
Murakami, Y., et al. The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydrocarbazole.[7] Heterocycles, Vol 61.[7][8] Retrieved from
-
PubChem. Compound Summary: this compound-2-carbaldehyde. Retrieved from
-
Sigma-Aldrich. Product Specification: 3-Methyl-1H-indole-2-carboxaldehyde. Retrieved from
Sources
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The 3-Methyl-4,5,6,7-Tetrahydro-1H-Indole Scaffold: A Versatile Platform for Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a structural motif frequently found in both natural products and synthetic drugs, demonstrating a remarkable versatility in binding to a multitude of biological targets.[1][2] Its partially saturated counterpart, the 4,5,6,7-tetrahydro-1H-indole, retains key electronic features of the pyrrole ring while offering a three-dimensional geometry that can be exploited for enhanced binding affinity and selectivity. The introduction of a methyl group at the 3-position further refines its properties, making 3-methyl-4,5,6,7-tetrahydro-1H-indole a particularly attractive starting point for the development of novel therapeutics. This guide provides an in-depth exploration of this scaffold, from its synthesis to its application in drug discovery, complete with detailed protocols for researchers, scientists, and drug development professionals.
The inherent reactivity of the indole core, particularly at the C2 and C3 positions, allows for diverse functionalization, leading to a wide array of biological activities.[3] The tetrahydro- variant offers unique advantages, including improved solubility and metabolic stability in certain contexts. This document will delve into the practical applications of the this compound scaffold, with a focus on its role in the development of kinase inhibitors, antiviral agents, and its emerging potential in targeting neurodegenerative diseases.
Synthesis of the Core Scaffold: A Protocol Based on the Fischer Indole Synthesis
The Fischer indole synthesis, a venerable and robust reaction in organic chemistry, provides a reliable route to the this compound core.[4][5][6] The reaction proceeds via the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone.[7] In this case, 2-methylcyclohexanone serves as the ketone precursor.
Protocol: Synthesis of this compound
Materials:
-
Phenylhydrazine
-
2-Methylcyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Hydrochloric Acid (concentrated)
-
Sodium Bicarbonate (saturated solution)
-
Magnesium Sulfate (anhydrous)
-
Dichloromethane
-
Hexane
-
Silica Gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) in glacial acetic acid. Add 2-methylcyclohexanone (1.05 equivalents) dropwise while stirring at room temperature. The reaction is typically exothermic. Stir the mixture for 1-2 hours at room temperature to ensure complete formation of the phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Fischer Indolization (Cyclization): To the flask containing the phenylhydrazone, add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or polyphosphoric acid. Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) for 2-4 hours. The cyclization process involves a[7][7]-sigmatropic rearrangement followed by the elimination of ammonia.[7] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Fischer Indole Synthesis Workflow.
Application in Drug Discovery: Targeting Key Disease Pathways
The this compound scaffold has proven to be a valuable building block in the design of inhibitors for several important drug targets.
Kinase Inhibitors for Oncology and Angiogenesis
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The tetrahydroindole scaffold has been successfully employed to develop potent inhibitors of various kinases.
A notable example is the development of substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), Fibroblast Growth Factor Receptor 1 (FGF-R1), and Platelet-Derived Growth Factor Receptor β (PDGF-Rβ) tyrosine kinases.[8] These kinases are key drivers of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 3'-position of the tetrahydroindole ring: The introduction of a propionic acid moiety at this position was found to be critical for potent inhibition of VEGF-R2.[8] This suggests that a negatively charged group in this region can form a key interaction with the kinase active site.
-
The oxindole moiety: This part of the molecule typically acts as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase.
-
The methylene linker: Provides the correct orientation for the two heterocyclic systems to bind effectively.
Caption: Inhibition of Angiogenic Signaling.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Target Kinase (e.g., VEGF-R2)
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test Compounds (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO and then in kinase assay buffer to the desired final concentrations. Add the diluted compounds to the wells of the assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Kinase Reaction: Add the target kinase and its specific substrate to the wells containing the test compounds.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions. This reagent typically contains luciferase and luciferin, which produce light in the presence of ATP.
-
Data Acquisition and Analysis: Measure the luminescence signal using a luminometer. The signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Antiviral Agents: Targeting Hepatitis C Virus (HCV)
The 4,5,6,7-tetrahydro-1H-indole scaffold has also been identified as a promising starting point for the development of novel anti-HCV agents. Specifically, 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have been shown to inhibit the replication of HCV subgenomic replicons.
Protocol: Cell-Based HCV Replicon Assay (Luciferase Reporter)
This protocol describes a method to evaluate the anti-HCV activity of test compounds using a cell-based replicon system that expresses a luciferase reporter gene.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
Test Compounds (dissolved in DMSO).
-
Luciferase assay reagent.
-
White, clear-bottom 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the Huh-7 replicon cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a positive control (a known HCV inhibitor) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.
-
Data Analysis: The luciferase signal is directly proportional to the level of HCV RNA replication. Calculate the percentage of inhibition for each compound concentration and determine the EC₅₀ value (the concentration that inhibits 50% of viral replication).
-
Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) on the same cell line to determine the CC₅₀ value of the compounds. The selectivity index (SI = CC₅₀/EC₅₀) can then be calculated to assess the therapeutic window of the compounds.
Caption: HCV Replicon Assay Workflow.
Potential in Neurodegenerative Diseases
The indole scaffold is a common feature in molecules that are active in the central nervous system (CNS).[9] Derivatives of indole have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease by targeting enzymes like acetylcholinesterase.[10] Given the structural similarities and favorable physicochemical properties, the this compound scaffold represents a promising starting point for the design of novel CNS-active agents. Further exploration in this area could involve screening compound libraries based on this scaffold against targets relevant to neurodegeneration, such as beta-secretase (BACE1) or glycogen synthase kinase 3 beta (GSK-3β).[11]
In Silico ADME/Tox Profiling: Predicting Drug-like Properties
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is crucial in drug discovery to minimize late-stage failures. In silico tools can provide valuable predictions for these parameters.
Representative Predicted ADME Properties for this compound Derivatives:
| Property | Predicted Value Range | Implication in Drug Discovery |
| LogP (Lipophilicity) | 2.0 - 4.5 | Good balance for membrane permeability and aqueous solubility. |
| Aqueous Solubility (LogS) | -3.0 to -5.0 | Moderate to low solubility, may require formulation strategies. |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |
| Blood-Brain Barrier (BBB) Permeation | Variable (depends on substituents) | Potential for CNS activity can be tuned through chemical modification. |
| CYP450 Inhibition | Low to moderate | Potential for drug-drug interactions should be assessed experimentally. |
| Hepatotoxicity | Low probability | Generally predicted to be non-toxic to the liver. |
| Carcinogenicity | Low probability | Generally predicted to be non-carcinogenic. |
Note: These are general predictions and will vary depending on the specific substituents attached to the core scaffold. Experimental validation is essential.[11][12]
Caption: Key ADME/Tox Parameters.
Conclusion and Future Directions
The this compound scaffold is a versatile and valuable platform in modern drug discovery. Its straightforward synthesis via the Fischer indole reaction and the potential for diverse functionalization make it an attractive starting point for generating compound libraries with a wide range of biological activities. The demonstrated success in developing potent kinase inhibitors and promising antiviral agents highlights its potential.
Future research should continue to explore the vast chemical space around this scaffold. The development of novel synthetic methodologies for its derivatization will be crucial. Furthermore, a deeper investigation into its application in neurodegenerative diseases and other therapeutic areas is warranted. By combining rational drug design, high-throughput screening, and comprehensive preclinical profiling, the full therapeutic potential of the this compound scaffold can be realized, leading to the discovery of next-generation medicines.
References
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2491-2498. [Link]
- Organic Reactions. (n.d.). Fischer Indole Synthesis. In Name Reactions in Organic Synthesis (pp. 522-524). Cambridge University Press.
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Sun, L., Tran, N., Tang, F., App, H., Hirth, P., McMahon, G., & Tang, C. (2000). Identification of Substituted 3-[(4,5,6,7-Tetrahydro-1H-indol-2-yl)methylene]- 1,3-dihydroindol-2-ones as Growth Factor Receptor Inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rβ Tyrosine Kinases. Journal of Medicinal Chemistry, 43(14), 2655–2663. [Link]
-
Dandagvhal, K. M., & Chatpalliwar, V. A. (2022). In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors. International journal of health sciences, 6(S3), 12193-12212. [Link]
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Venkataramana, C. H. S., Sravani, K. M. R., & Singh, S. S. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science, 1(10), 159-162. [Link]
-
Rao, V. K., Chhikara, B. S., et al. (2011). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]
-
SSRN. (2024). Synthesis, Characterization, ADMET Prediction, and Molecular Docking Studies of Novel Indole Derivatives as Potent SARS-CoV-2 Inhibitors. [Link]
-
Boyer, S. J., et al. (2012). Indole RSK inhibitors. Part 1: discovery and initial SAR. Bioorganic & medicinal chemistry letters, 22(1), 733–737. [Link]
-
Dandagvhal, K. M., & Chatpalliwar, V. A. (2022). In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors. Neliti. [Link]
-
Rao, V. K., et al. (2011). 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Bioorganic & medicinal chemistry letters, 21(12), 3511–3514. [Link]
-
Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4770. [Link]
-
Arulraj, R., et al. (2022). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science, 34(8), 102313. [Link]
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Rao, V. K., et al. (2011). ChemInform Abstract: 3-Substituted Indoles: One-Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. ResearchGate. [Link]
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Various Authors. (2025). Indole amide derivatives in Alzheimer's disease: advancing from synthesis to drug discovery. Journal of the Serbian Chemical Society. [Link]
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Iannuzzi, F., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(1), 2127. [Link]
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Kumar, A., et al. (2026). Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions. Current Medicinal Chemistry, 33(1). [Link]
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Popa, A. D., et al. (2025). Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. Molecules, 30(22), 4897. [Link]
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Application Note: Synthesis of Novel BODIPY Dyes Utilizing 3-Methyl-4,5,6,7-tetrahydro-1H-indole Precursors
For: Researchers, scientists, and drug development professionals.
Introduction: Expanding the BODIPY Palette with Tetrahydroindole Scaffolds
The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dye family stands as a cornerstone in fluorescent probe development, prized for its exceptional photophysical properties.[1][2] These include high molar extinction coefficients, sharp emission spectra, and robust photostability.[2] The versatility of the BODIPY core allows for extensive chemical modifications to fine-tune its spectral properties and introduce functionalities for specific applications in bioimaging, sensing, and drug delivery.[2][3][]
This application note details a robust protocol for the synthesis of novel BODIPY dyes using 3-methyl-4,5,6,7-tetrahydro-1H-indole as a key precursor. This readily available starting material offers a unique scaffold to construct unsymmetrical BODIPY derivatives with potentially valuable photophysical characteristics and provides a platform for further functionalization. The incorporation of the tetrahydroindole moiety can influence the electronic properties of the resulting dye, potentially leading to red-shifted absorption and emission spectra, which are highly desirable for in vivo imaging applications to minimize tissue autofluorescence and enhance penetration depth.[5]
Mechanistic Insights: The Chemistry Behind the Synthesis
The synthesis of BODIPY dyes from pyrrolic precursors typically follows a well-established reaction sequence.[6] The process begins with the acid-catalyzed condensation of two pyrrole-containing molecules with an aldehyde or an acid chloride.[6] In our protocol, we utilize a two-step, one-pot approach.
First, an acid-catalyzed condensation reaction occurs between this compound and a suitable pyrrole-2-carboxaldehyde. This step forms a dipyrromethane intermediate. The choice of acid catalyst, often trifluoroacetic acid (TFA), is critical for promoting the electrophilic substitution on the electron-rich pyrrole rings.[6]
The second stage involves the oxidation of the dipyrromethane, followed by complexation with a boron source. A common and effective oxidizing agent is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[7] Following oxidation, a base, such as triethylamine (TEA), is added to deprotonate the dipyrromethene. The final step is the introduction of the boron trifluoride diethyl etherate (BF3·OEt2), which coordinates with the nitrogen atoms of the dipyrromethene to form the characteristic stable, fluorescent BODIPY core.[6][7]
Reaction Pathway Overview
Caption: General reaction pathway for the synthesis of tetrahydroindole-BODIPY dyes.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of a representative BODIPY dye from this compound.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Sigma-Aldrich | ≥97% |
| 2,4-Dimethylpyrrole | Acros Organics | 98% |
| 4-Nitrobenzaldehyde | Alfa Aesar | 99% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | 99% |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Sigma-Aldrich | ≥98% |
| Triethylamine (TEA) | Fisher Scientific | ≥99% |
| Boron trifluoride diethyl etherate (BF3·OEt2) | Sigma-Aldrich | ≥98% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| Hexane | Fisher Scientific | HPLC Grade |
| Ethyl Acetate | Fisher Scientific | HPLC Grade |
Step-by-Step Synthesis Procedure
-
Condensation:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol) and 2,4-dimethylpyrrole-5-carboxaldehyde (1.0 mmol).
-
Dissolve the reactants in 100 mL of anhydrous dichloromethane (DCM).
-
Add a catalytic amount of trifluoroacetic acid (TFA) (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
-
Oxidation and Boron Complexation:
-
To the reaction mixture, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 mmol) in 20 mL of anhydrous DCM.
-
Stir the mixture for an additional 30 minutes at room temperature. The solution will typically darken in color.
-
Slowly add triethylamine (TEA) (5.0 mmol) to the flask and stir for 15 minutes.
-
Following the addition of TEA, add boron trifluoride diethyl etherate (BF3·OEt2) (5.0 mmol) dropwise.
-
Continue stirring the reaction mixture at room temperature for at least 4 hours, or overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[8]
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
Characterization and Expected Results
The synthesized tetrahydroindole-BODIPY dyes should be characterized using standard analytical techniques to confirm their structure and assess their photophysical properties.
Structural Characterization
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity of the final product.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized dye.
Photophysical Properties
-
UV-Visible Absorption Spectroscopy: BODIPY dyes typically exhibit a strong, sharp absorption peak (S0 → S1 transition) in the green to red region of the spectrum.[7] The absorption maximum is expected to be influenced by the specific substituents on the pyrrole rings.
-
Fluorescence Spectroscopy: These dyes are known for their high fluorescence quantum yields.[9] The emission spectrum is typically a mirror image of the absorption spectrum with a small Stokes shift.
Expected Photophysical Data
| Dye Derivative | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |
| Tetrahydroindole-BODIPY (Example) | ~520 - 550 | ~530 - 570 | > 0.6 |
| Literature values for similar structures | 494 - 512[7] | 512 - 514[7] | 0.03 - 0.15[7] |
Note: The exact photophysical properties will depend on the specific substituents used in the synthesis.
Expertise and Trustworthiness: Troubleshooting and Key Considerations
Anhydrous Conditions: The success of the reaction is highly dependent on maintaining anhydrous conditions, as both the intermediate dipyrromethane and the BF3·OEt2 reagent are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Purity of Reagents: The purity of the starting materials, particularly the pyrrole derivatives, is crucial. Impurities can lead to side reactions and lower yields.
Reaction Monitoring: Careful monitoring of the condensation step by TLC is recommended to ensure complete consumption of the starting materials before proceeding to the oxidation step.
Purification: Column chromatography is generally required to obtain a highly pure product. The choice of eluent system should be optimized based on the polarity of the synthesized dye.
Applications in Research and Drug Development
The novel BODIPY dyes synthesized from this compound precursors have potential applications in several areas:
-
Bioimaging: Their bright fluorescence and photostability make them excellent candidates for fluorescent probes in cellular and in vivo imaging.[3][5] The tetrahydroindole scaffold can be further functionalized to target specific organelles or biomolecules.
-
Fluorescent Labeling: These dyes can be conjugated to proteins, nucleic acids, or other biomolecules for use in fluorescence microscopy, flow cytometry, and other bioanalytical techniques.
-
Drug Delivery and Theranostics: The BODIPY core can be incorporated into drug delivery systems to track their biodistribution and cellular uptake.[] Furthermore, with appropriate modifications, they can be developed into theranostic agents that combine diagnostic imaging with therapeutic action.[5]
Conclusion
The use of this compound as a precursor provides a straightforward and versatile route to novel BODIPY dyes. The protocol outlined in this application note is robust and can be adapted to synthesize a library of derivatives with tailored photophysical properties for a wide range of applications in biomedical research and drug development. The unique structural features of these dyes offer exciting possibilities for the design of next-generation fluorescent probes.
References
-
BODIPY Derivatives: Synthesis and Evaluation of Their Optical Properties. MDPI. [Link]
-
Spectroscopic Properties of Novel BODIPY Dyes. ResearchGate. [Link]
-
BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Ask This Paper. [Link]
-
Expeditious, mechanochemical synthesis of BODIPY dyes. Beilstein Journals. [Link]
-
Synthesis and Spectroscopic Properties of Some Novel BODIPY Dyes. ResearchGate. [Link]
-
ChemInform Abstract: BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. ResearchGate. [Link]
-
Recent chemo-/biosensor and bioimaging studies based on indole-decorated BODIPYs. PubMed. [Link]
-
Expeditious, mechanochemical synthesis of BODIPY dyes. PubMed. [Link]
-
Recent Advances in Application of BODIPY in Bioimaging and Chemosensing. ResearchGate. [Link]
-
Recent developments in the synthesis of the BODIPY dyes. Semantic Scholar. [Link]
-
Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity. Frontiers. [Link]
-
Synthesis, structure and spectroscopic properties of BODIPY dyes incorporating the pentafluorosulfanylphenyl group. Royal Society of Chemistry. [Link]
-
Synthesis of Functional Fluorescent BODIPY‐based Dyes through Electrophilic Aromatic Substitution. PubMed Central. [Link]
-
BODIPY Dyes for Biomedical Applications: Recent Advances. Auctor-Technica Publishing. [Link]
-
Tetrafluorobenzo-Fused BODIPY: A Platform for Regioselective Synthesis of BODIPY Dye Derivatives. PubMed Central. [Link]
-
BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. MDPI. [Link]
-
BODIPY Derivatives: Synthesis and Evaluation of Their Optical Properties. ResearchGate. [Link]
-
4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. PubMed Central. [Link]
-
A new technology for the synthesis of 4,5,6,7-tetrahydroindole. ResearchGate. [Link]
-
Carborane-BODIPY Dyads: New Photoluminescent Materials through an Efficient Heck Coupling. IRIS-AperTO. [Link]
-
Design, Synthesis and Characterization of BODIPY based 1H‐Tetrazole Ligands. Wiley Online Library. [Link]
Sources
- 1. Recent chemo-/biosensor and bioimaging studies based on indole-decorated BODIPYs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Expeditious, mechanochemical synthesis of BODIPY dyes [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Chemoselective Catalytic Hydrogenation of 3-Methylindole to 3-Methyl-4,5,6,7-tetrahydro-1H-indole
Introduction & Mechanistic Rationale
The synthesis of 4,5,6,7-tetrahydroindoles is of paramount importance in medicinal chemistry and drug development, as this scaffold serves as a privileged pharmacophore in numerous bioactive compounds and kinase inhibitors. Traditionally, accessing the tetrahydroindole core requires multi-step de novo ring syntheses. Direct catalytic hydrogenation of the parent indole is highly desirable for its atom economy; however, it presents a formidable chemoselectivity challenge[1].
The Chemoselectivity Challenge Indole consists of a pyrrole ring fused to a benzene ring. Because the resonance stabilization energy of the benzene ring is significantly higher than that of the pyrrole ring, standard catalytic hydrogenation (e.g., using Pd/C in methanol or ethanol) preferentially reduces the C2–C3 double bond, yielding indolines (2,3-dihydroindoles)[2].
Causality of Experimental Choices To invert this inherent reactivity and selectively reduce the benzene ring to yield 3-methyl-4,5,6,7-tetrahydro-1H-indole, we must modulate the electronic properties of the substrate. As an Application Scientist, I recommend utilizing Hexafluoroisopropanol (HFIP) as the reaction solvent alongside a Ruthenium on Carbon (Ru/C) catalyst[1].
HFIP is a highly polar, strongly hydrogen-bond-donating, yet non-nucleophilic solvent. It forms a robust hydrogen-bonded network with the nitrogen lone pair of 3-methylindole. This interaction withdraws electron density from the pyrrole ring, effectively deactivating it toward metal-catalyzed reduction. Consequently, the catalyst is directed to adsorb and preferentially hydrogenate the now relatively more electron-rich benzene ring[1]. Furthermore, Ruthenium is thermodynamically superior to Palladium for arene hydrogenation, and the HFIP environment stabilizes the intermediate species, preventing over-reduction to the octahydroindole derivative.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the causal relationship between solvent/catalyst selection and product distribution, validating the necessity of HFIP for this specific transformation.
| Catalyst (Loading) | Solvent | Pressure (H₂) | Temp (°C) | Conversion (%) | Selectivity: Tetrahydroindole (%) | Selectivity: Indoline (%) |
| 10% Pd/C (5 mol%) | MeOH | 10 bar | 50 | > 99 | < 5 | > 90 |
| 10% Pd/C (5 mol%) | HFIP | 7 bar | 50 | > 95 | 85 | 10 |
| 5% Ru/C (5 mol%) | HFIP | 10 bar | 80 | > 95 | 92 | 5 |
| 5% Rh/Al₂O₃ (5 mol%) | HFIP | 10 bar | 50 | > 90 | 70 | 20 |
Data synthesized from established optimization parameters for indole hydrogenation[1]. Ru/C in HFIP provides the optimal thermodynamic drive for arene reduction while maintaining pyrrole integrity.
Workflow Visualization
Chemoselective hydrogenation pathway of 3-methylindole directed by HFIP solvent.
Detailed Step-by-Step Protocol
Safety Note: This protocol utilizes pressurized hydrogen gas and highly flammable solvents. Ensure all work is conducted in a certified fume hood using a pressure-rated stainless-steel autoclave. HFIP is corrosive and volatile; appropriate PPE must be worn.
Phase 1: Reactor Preparation & Reagent Loading
-
Ensure the 50 mL stainless-steel autoclave (e.g., Parr reactor) is clean, dry, and free of residual transition metals from previous runs.
-
Weigh 3-methylindole (1.0 mmol, 131.2 mg) and transfer it into the glass liner of the autoclave.
-
Add 5.0 mL of Hexafluoroisopropanol (HFIP, >99% purity). Stir gently until the substrate is completely dissolved.
-
Causality: Complete dissolution ensures uniform H-bonding between the bulk HFIP and the indole N-H, which is critical for directing the regioselectivity[1].
-
-
Carefully add 5% Ru/C (5 mol% Ru relative to substrate).
-
Caution: Carbon-supported catalysts can ignite solvent vapors upon friction or static discharge. Add the catalyst in a single, smooth motion and avoid generating dust.
-
Phase 2: Purging and Pressurization
-
Seal the autoclave tightly and connect it to the gas manifold.
-
Purge the system with Nitrogen (N₂) gas by pressurizing to 5 bar and venting slowly. Repeat this cycle three times to remove all atmospheric oxygen and prevent explosive mixtures.
-
Purge the system with Hydrogen (H₂) gas by pressurizing to 5 bar and venting slowly. Repeat this cycle three times.
-
Finally, pressurize the reactor with H₂ to exactly 10 bar.
Phase 3: Hydrogenation Reaction
-
Begin vigorous magnetic stirring (800–1000 rpm).
-
Causality: High-speed stirring eliminates mass transfer limitations at the tri-phasic boundary (solid catalyst, liquid solvent, gaseous H₂), ensuring consistent reaction kinetics.
-
-
Heat the reactor to 80 °C. Monitor the pressure drop; as the reaction proceeds, H₂ is consumed. Maintain the pressure at 10 bar via a continuous feed or periodic repressurization.
-
Allow the reaction to proceed for 16–24 hours.
Phase 4: Workup and Isolation
-
Cool the reactor to room temperature and carefully vent the residual H₂ gas. Purge with N₂ before opening the vessel.
-
Filter the reaction mixture through a short pad of Celite to remove the Ru/C catalyst. Wash the pad with an additional 5 mL of ethyl acetate to ensure full recovery of the product.
-
Concentrate the filtrate under reduced pressure.
-
Pro-Tip: HFIP (b.p. 58 °C) can be recovered via a chilled condenser for recycling, greatly enhancing the protocol's sustainability and cost-efficiency.
-
-
Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient, typically 90:10 to 80:20) to afford pure this compound.
-
Validation: Confirm the product structure via ¹H NMR. The successful reduction is self-evident by the disappearance of the aromatic benzene protons (7.0–7.5 ppm) and the emergence of new aliphatic multiplets (1.7–2.6 ppm) corresponding to the newly formed cyclohexene ring[1].
References
-
Clarisse, D., Fenet, B., & Fache, F. (2012). Hexafluoroisopropanol: a powerful solvent for the hydrogenation of indole derivatives. Selective access to tetrahydroindoles or cis-fused octahydroindoles. Organic & Biomolecular Chemistry, 10(32), 6587-6594. URL: [Link]
-
Kuwano, R. (2008). Catalytic Asymmetric Hydrogenation of 5-Membered Heteroaromatics. Heterocycles, 76(2), 909-922. URL: [Link]
Sources
- 1. Hexafluoroisopropanol: a powerful solvent for the hydrogenation of indole derivatives. Selective access to tetrahydroindoles or cis-fused octahydroindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
Application Notes & Protocols: N-Alkylation of 3-Methyl-4,5,6,7-tetrahydro-1H-indole
Introduction: The Significance of N-Functionalized Tetrahydroindoles
The 3-methyl-4,5,6,7-tetrahydro-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of this nucleus is a critical synthetic transformation that allows for the modulation of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The strategic introduction of alkyl groups on the indole nitrogen can profoundly influence interactions with biological targets.
This guide provides a comprehensive overview and detailed protocols for the successful N-alkylation of this compound, addressing the primary challenge of regioselectivity and offering field-proven methodologies for researchers in drug discovery and chemical development.
The Core Challenge: Regioselectivity in Indole Alkylation
The indole ring system possesses two primary nucleophilic centers: the N1 nitrogen and the C3 carbon. The C3 position is often more inherently nucleophilic in the neutral indole, which can lead to competitive and undesired C-alkylation.[1] Achieving high selectivity for N-alkylation is therefore paramount and is governed by the careful selection of reaction conditions.
The key to favoring N-alkylation is the quantitative deprotonation of the indole N-H proton. This generates the indolyl anion, which is a significantly more potent nucleophile at the nitrogen position. Conditions that do not ensure complete deprotonation can leave residual neutral indole to react at the C3 position, especially with highly reactive electrophiles.[1][2]
Several factors are critical in directing the reaction pathway:
-
Base Selection: The use of a strong, non-nucleophilic base is the most crucial factor. Sodium hydride (NaH) is the classic and most effective choice, as it irreversibly deprotonates the indole to form the sodium salt and hydrogen gas.[1][3] Other bases such as potassium hydride (KH) or cesium carbonate (Cs₂CO₃) can also be employed to leverage different counter-ion effects.[1]
-
Solvent System: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are standard.[1][3] These solvents effectively solvate the cation (e.g., Na⁺) from the base, leaving the indolyl anion "naked" and highly reactive at the nitrogen atom.[2]
-
Reaction Temperature: Lower temperatures (e.g., 0 °C) during the deprotonation and initial alkylation steps help control the reaction rate and can improve selectivity. Higher temperatures may sometimes be used to drive the reaction to completion or to favor the thermodynamically more stable N-alkylated product.[1]
Experimental Protocols
Two primary protocols are presented below. Protocol 1 describes the classical and highly reliable method using sodium hydride. Protocol 2 outlines a phase-transfer catalysis approach, which offers a milder and often "greener" alternative that avoids the use of pyrophoric hydrides and strictly anhydrous conditions.
Protocol 1: Classical N-Alkylation using Sodium Hydride in DMF
This method is the gold standard for achieving high yields and excellent N1-selectivity. It relies on the complete formation of the indolyl anion prior to the introduction of the electrophile.
Materials:
-
This compound
-
Alkylating agent (e.g., iodomethane, benzyl bromide, ethyl bromoacetate)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Flame-dried, multi-neck round-bottom flask with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Ice/water bath
Step-by-Step Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask under a positive pressure of an inert gas (N₂ or Ar). Add this compound (1.0 eq.) to the flask.
-
Solvent Addition: Add anhydrous DMF (approx. 0.1-0.2 M concentration) via syringe to dissolve the substrate.
-
Deprotonation: Cool the stirred solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq., 60% dispersion) portion-wise.
-
Causality Note: Using a slight excess of NaH ensures complete deprotonation. The addition at 0 °C mitigates the exothermic reaction and controls the rate of hydrogen gas evolution.
-
SAFETY: Hydrogen gas is evolved. This step must be performed in a well-ventilated fume hood.
-
-
Stir the mixture at 0 °C for 30-60 minutes. The cessation of bubbling and the formation of a homogenous solution often indicate the complete formation of the indolyl anion.
-
Alkylation: While maintaining the temperature at 0 °C, add the alkylating agent (1.1 eq.) dropwise via syringe.
-
Causality Note: Slow addition of the electrophile prevents a rapid exotherm and minimizes potential side reactions.
-
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up & Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Causality Note: Quenching with NH₄Cl neutralizes any unreacted NaH. The process is highly exothermic and must be done slowly at 0 °C to prevent uncontrolled effervescence.
-
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers and wash with water, then with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Protocol 2: N-Alkylation under Phase-Transfer Catalysis (PTC)
This protocol is an excellent alternative that avoids pyrophoric reagents and the need for strictly anhydrous conditions. It is particularly useful for large-scale synthesis where safety and operational simplicity are critical.[4][5]
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl bromide or chloride)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 50% (w/v) aqueous solution
-
Toluene
-
Deionized Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the alkylating agent (1.2-1.5 eq.), the phase-transfer catalyst (e.g., TBAB, 0.1 eq.), and toluene (0.2-0.5 M).
-
Base Addition: Add the 50% aqueous NaOH solution to the flask.
-
Causality Note: A biphasic system is formed. The PTC catalyst facilitates the transfer of hydroxide ions into the organic phase to deprotonate the indole, enabling the reaction. Vigorous stirring is essential to maximize the interfacial area between the two phases.
-
-
Reaction: Heat the mixture to 50-80 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction and Purification: Separate the organic layer. Wash the organic phase sequentially with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude material by silica gel column chromatography as described in Protocol 1.
Data Presentation & Troubleshooting
Table 1: Example Reagent Calculation for Protocol 1
(Based on 1.0 g of this compound and iodomethane as the alkylating agent)
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| This compound | 135.21 | 1.0 | 7.40 | 1.0 g |
| Sodium Hydride (60% in oil) | 40.00 (NaH) | 1.2 | 8.88 | 355 mg |
| Iodomethane | 141.94 | 1.1 | 8.14 | 0.51 mL |
| Anhydrous DMF | - | - | - | ~40-75 mL |
Table 2: Troubleshooting Guide for N-Alkylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Incomplete deprotonation (inactive NaH, insufficient quantity).2. Poor quality solvent (not anhydrous).3. Unreactive alkylating agent. | 1. Use fresh NaH from a newly opened container; increase stoichiometry to 1.5 eq.[1]2. Use a freshly opened bottle of anhydrous solvent or distill from a suitable drying agent.3. Switch to a more reactive halide (I > Br > Cl) or increase reaction temperature. |
| Poor Regioselectivity (C3-Alkylation) | 1. Incomplete deprotonation before adding the alkylating agent.2. Highly reactive alkylating agent (e.g., allylic/benzylic halide).[2]3. Reaction temperature is too high during addition. | 1. Ensure complete deprotonation by stirring with NaH for a longer duration (e.g., 1 hour at RT) before adding the electrophile.[1]2. Add the alkylating agent slowly at 0 °C or lower.3. Consider a different base/counter-ion (e.g., Cs₂CO₃) which can sometimes improve N-selectivity.[1] |
| Multiple Alkylations | 1. Excess alkylating agent used. | 1. Use stoichiometry closer to 1.0-1.1 equivalents of the alkylating agent. |
| Complex Reaction Mixture | 1. Reaction temperature too high, causing decomposition.2. Unstable alkylating agent under basic conditions. | 1. Maintain lower temperatures throughout the reaction.2. Check the stability of the alkylating agent under the chosen conditions; consider the PTC method as a milder alternative. |
Visualization of Workflow and Mechanism
Caption: General experimental workflow for the N-alkylation of indoles.
Caption: The core mechanism involves deprotonation followed by nucleophilic attack.
References
- Technical Support Center: Selective N-Alkylation of Indoles - Benchchem.
-
Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Request PDF. Available at: [Link]
-
Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed. Available at: [Link]
-
N‐Alkylation of Indole Compounds in Modified Wittig–Horner Reaction - Taylor & Francis. Available at: [Link]
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC. Available at: [Link]
- Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate. - Benchchem.
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. Available at: [Link]
- US6972336B2 - N-alkylation of indole derivatives - Google Patents.
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. Available at: [Link]
- US20040059131A1 - N-alkylation of indole derivatives - Google Patents.
- Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole - Benchchem.
-
Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-methyl-4,5,6,7-tetrahydro-1H-indole by Column Chromatography
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical support for the purification of 3-methyl-4,5,6,7-tetrahydro-1H-indole using column chromatography. Here, we address common challenges and frequently asked questions to ensure a successful and efficient purification process.
Troubleshooting Guide
This section is dedicated to resolving specific issues that may arise during the column chromatography of this compound.
Issue 1: Poor Separation of the Target Compound from Impurities
Symptoms:
-
Overlapping spots on the Thin-Layer Chromatography (TLC) plate.
-
Fractions containing a mixture of the desired product and impurities.
Potential Causes and Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving the compound from its impurities.
-
Solution: Systematically vary the solvent ratio of your mobile phase. A common starting point for indole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1] If separation is still poor, consider switching to a different solvent system, for example, dichloromethane/methanol, which can alter the selectivity of the separation.[1]
-
-
Isocratic Elution Limitations: For complex mixtures with components of varying polarities, isocratic elution (using a constant solvent ratio) may not provide adequate resolution.
-
Incorrect Stationary Phase: The standard silica gel may not be the ideal stationary phase for this specific separation.
Issue 2: The Compound is Tailing or Streaking on the TLC and Column
Symptoms:
-
Elongated or "streaky" spots on the TLC plate instead of tight, round spots.
-
Broad elution bands from the column, leading to low-purity fractions.
Potential Causes and Solutions:
-
Acidic Nature of Silica Gel: The indole nitrogen in this compound can interact with the acidic silanol groups on the surface of silica gel, causing tailing.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the mobile phase.[6] This will neutralize the acidic sites and improve the peak shape.
-
-
Compound Overloading: Applying too much sample to the column can lead to band broadening and tailing.
-
Solution: As a general rule, the amount of crude sample should be between 1-5% of the mass of the stationary phase.[3] If you need to purify a large amount of material, use a larger column.
-
Issue 3: The Compound Appears to be Degrading on the Column
Symptoms:
-
Appearance of new, unexpected spots on the TLC of collected fractions.
-
Low overall yield of the purified product.
Potential Causes and Solutions:
-
Instability on Acidic Silica: Some indole derivatives can be sensitive to the acidic environment of silica gel and may decompose during chromatography.[1]
-
Solution 1: Test for Stability: Before running a column, perform a 2D TLC to check for compound stability.[6] Spot your compound in one corner of a square TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent. If the compound is stable, it will appear on the diagonal. Any spots off the diagonal indicate degradation.
-
Solution 2: Deactivate the Silica or Change Adsorbent: If the compound is acid-sensitive, use silica gel deactivated with triethylamine as described above, or switch to a more inert stationary phase like neutral alumina.[1][6]
-
Issue 4: The Compound is Not Eluting from the Column
Symptoms:
-
After passing a large volume of eluent, the target compound is not detected in the fractions.
Potential Causes and Solutions:
-
Eluent Polarity is Too Low: The mobile phase may not be polar enough to displace the compound from the stationary phase.
-
Solution: Drastically increase the polarity of the mobile phase.[3] If you suspect your compound is still on the column, you can try flushing the column with a very polar solvent like 100% ethyl acetate or even a small percentage of methanol in dichloromethane to elute highly retained compounds.
-
-
Irreversible Adsorption: The compound may be too polar and binding irreversibly to the silica gel.
-
Solution: This is a more challenging issue. If a methanol flush does not elute the compound, it may be necessary to consider alternative purification methods such as reversed-phase chromatography or crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For most applications, silica gel (60 Å, 230-400 mesh) is a suitable and cost-effective choice. However, due to the basic nature of the indole nitrogen, tailing can be an issue. If you encounter this, neutral or basic alumina is an excellent alternative.[1] For highly polar impurities, reversed-phase silica (C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) could also be considered.[1]
Q2: How do I choose the right mobile phase and determine the correct solvent ratio?
A2: The best way to determine the optimal mobile phase is by using Thin-Layer Chromatography (TLC) .
-
Start with a standard solvent system: A mixture of hexane and ethyl acetate is a good starting point.
-
Aim for an optimal Rf value: The ideal Retention Factor (Rf) for the target compound on a TLC plate should be between 0.2 and 0.4 .[1] This Rf range typically provides the best separation on a column.
-
Adjust the polarity: If the Rf is too high (compound moves too fast), increase the proportion of the non-polar solvent (hexane). If the Rf is too low (compound moves too slow), increase the proportion of the polar solvent (ethyl acetate).
Q3: Should I use isocratic or gradient elution?
A3: The choice depends on the complexity of your crude mixture.
-
Isocratic elution (constant solvent composition) is simpler and can be effective if the impurities have significantly different polarities from your target compound.
-
Gradient elution (gradually increasing solvent polarity) is generally preferred for complex mixtures where impurities have similar polarities to the product.[2][3][4][5] It often results in better separation, sharper peaks, and faster elution of strongly retained compounds.[2]
Q4: How can I visualize the compound on a TLC plate and in the collected fractions?
A4: this compound, like many indole derivatives, is often UV active. You can visualize it on a TLC plate using a UV lamp at 254 nm. Additionally, staining with a p-anisaldehyde or potassium permanganate solution can be used for visualization.
Q5: My crude sample is not very soluble in the starting eluent. How should I load it onto the column?
A5: If your sample does not dissolve in the initial, low-polarity mobile phase, you can use the dry loading method.[6]
-
Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your sample) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
Experimental Protocols
Protocol 1: Column Chromatography of this compound
This protocol provides a general guideline. The solvent system should be optimized based on TLC analysis of your specific crude material.
1. Preparation:
- Select a glass column of appropriate size. For 1 gram of crude material, a column with a diameter of 2-3 cm is a good starting point, using approximately 50-100 g of silica gel.
- Prepare your eluent. Based on TLC, a starting solvent system could be 95:5 hexane/ethyl acetate. Prepare a more polar solvent mixture (e.g., 80:20 hexane/ethyl acetate) for gradient elution.
2. Column Packing (Wet Slurry Method):
- Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
- Clamp the column vertically. Close the stopcock.
- Fill the column about one-third full with the initial, least polar eluent.
- In a separate beaker, make a slurry of silica gel in the same eluent.
- Pour the slurry into the column. Gently tap the column to help the silica settle evenly and to remove any air bubbles.
- Once the silica has settled, add a thin layer of sand on top to protect the silica bed.
- Open the stopcock and drain the solvent until it is just level with the top of the sand. Do not let the column run dry.
3. Sample Loading:
- Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Using a pipette, carefully apply the solution to the top of the silica bed.
- Dry Loading: Follow the procedure described in the FAQ section.
4. Elution:
- Carefully add the eluent to the top of the column.
- Open the stopcock and begin collecting fractions.
- Monitor the separation by collecting small fractions (e.g., 10-20 mL) and analyzing them by TLC.
- If using a gradient, gradually increase the polarity of the eluent once the less polar impurities have eluted.
5. Product Isolation:
- Combine the pure fractions (as determined by TLC).
- Remove the solvent using a rotary evaporator to obtain the purified this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Starting Point) | Hexane/Ethyl Acetate (95:5 to 90:10) |
| Target Rf (on TLC) | 0.2 - 0.4 |
| Sample Load | 1-5% of silica gel weight |
| Visualization | UV (254 nm), p-anisaldehyde or KMnO4 stain |
Visual Diagrams
Caption: Troubleshooting workflow for common column chromatography issues.
Caption: Step-by-step experimental workflow for column chromatography.
References
- BenchChem Technical Support Team. (2025).
- ChemSynthesis. (2025, May 20). 1-allyl-4,5,6,7-tetrafluoro-3-methyl-1H-indole. ChemSynthesis.
- Biotage. (2023, January 24).
- ResearchGate. (2019, April 10).
- Gómez, L., et al. (2021).
- PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- Danaher Life Sciences. (n.d.). Gradient vs.
- Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
- Supporting Information. (n.d.).
- Phenomenex. (2025, May 23). Isocratic Vs.
- BenchChem. (n.d.).
- Göçmentürk, M., et al. (n.d.). Synthesis of Tetrahydrocarbazole Derivatives of the Indol Alkaloids.
- Supporting Inform
- NIST. (n.d.). Indole, 3-methyl-. NIST WebBook.
- ResearchGate. (n.d.). A new technology for the synthesis of 4,5,6,7-tetrahydroindole.
- RSC Publishing. (2021, October 15). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
- ScienceDirect. (2023, June 4). The role of commonly used transition metals in total synthesis of indole alkaloids.
- Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.
- International Journal of Pharmaceutical Sciences and Research. (2016, December 15).
- PubChem. (n.d.). 2-methyl-4,5,6,7-tetrahydro-1H-indol-4-one.
- International Journal of Advanced Research in Science, Communication and Technology. (2022, April 15). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole.
- PMC. (2021, July 29). 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures.
- DergiPark. (n.d.).
- Organic Syntheses. (2002). INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE.
- MDPI. (2025, October 31).
- International Journal of Chemical Studies. (2019, February 15). 3-Substituted indole: A review.
- Stream Peak. (2025, April 28). Using Silica Gel to Control Moisture in Pharmaceutical Packaging.
- Pure. (1997, January 1).
- MDPI. (2025, January 9).
- MDPI. (2020, September 9).
- Reddit. (2016, March 29). What compounds are unstable in a silica gel column (chromatography).
Sources
removing unreacted 2-aminocyclohexanone in tetrahydroindole synthesis
Removing Unreacted 2-Aminocyclohexanone
Status: Active Ticket ID: CHEM-SUP-8821 Topic: Downstream Processing / Impurity Removal Applicable Synthesis: Knorr-type Pyrrole Synthesis, Paal-Knorr Condensation
Welcome to the Purification Support Center.
You are likely accessing this guide because your 4,5,6,7-tetrahydroindole (THI) synthesis has stalled at the purification stage. The persistence of unreacted 2-aminocyclohexanone is a common bottleneck. This intermediate is chemically labile, prone to dimerization, and can co-elute with your product if not managed via specific physicochemical levers.[1]
This guide provides a modular troubleshooting protocol to isolate your target indole.
Module 1: The Diagnostic Phase
Before initiating a workup, confirm the state of your impurity.[1]
The Impurity Profile: 2-Aminocyclohexanone [2]
-
Nature:
-Aminoketone. -
Stability: Low. The free base rapidly dimerizes to form dihydropyrazine derivatives (often seen as "tar" or baseline material on TLC).
-
Basicity: Primary amine (
for the conjugate acid). -
Solubility: Highly soluble in water (as a salt) and polar organic solvents.
The Target: 4,5,6,7-Tetrahydroindole
-
Nature: Electron-rich pyrrole system.
-
Basicity: Negligible (
for protonation at C2/C3). -
Acidity: Weak (
for N-H deprotonation). -
Solubility: Lipophilic; soluble in EtOAc, DCM, Et2O.[1]
Visualizing the Problem (TLC Stains)
| Component | Ninhydrin Stain | Ehrlich’s Reagent (p-DMAB) |
|---|---|---|
| 2-Aminocyclohexanone | Red/Purple (Primary amine) | No Reaction / Yellow |
| Tetrahydroindole | No Reaction | Bright Pink/Red (Pyrrole specific) |
| Dimer Impurity | Weak/Brown | Variable |
Module 2: The "Gold Standard" Acid-Wash Protocol
Use this method for standard extractions (>100 mg scale).
The Logic:
We exploit the massive
WARNING: Tetrahydroindoles are acid-sensitive. Using strong acids (conc. HCl) or prolonged exposure can cause polymerization of your product.
Step-by-Step Protocol
-
Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common with chlorinated solvents in this specific synthesis.[1]
-
The Acid Switch:
-
Prepare a 0.5 M to 1.0 M HCl solution (cold).
-
Wash the organic layer 2x with this dilute acid.
-
Target pH: The aqueous layer should be pH 2–3.
-
-
The Brine Lock:
-
Wash the organic layer 1x with saturated NaHCO₃ (to neutralize trace acid).
-
Wash 1x with Brine (saturated NaCl) to remove trapped water.
-
-
Drying: Dry over Na₂SO₄ and concentrate in vacuo.
Visualizing the Separation Logic
Caption: Differential partitioning based on basicity. The amine is sequestered in the aqueous phase as a salt.
Module 3: Advanced Scavenging (Trace Removal)
Use this method if the impurity persists after extraction or for small-scale library synthesis.
If the acid wash fails (usually due to emulsion formation or acid-sensitivity of side chains), use Solid-Supported Scavenging . This avoids liquid-liquid extraction entirely.
Reagent: Polymer-supported Isocyanate (PS-Isocyanate) or PS-Benzaldehyde. Mechanism: The scavenger reacts covalently with the primary amine of 2-aminocyclohexanone, tethering it to the bead.
Workflow
-
Dissolve crude mixture in dry DCM or THF.
-
Add PS-Isocyanate (1.5 - 2.0 equivalents relative to the estimated amine impurity).
-
Agitate (shake, do not stir with magnetic bar to avoid grinding beads) for 2–4 hours at RT.
-
Filter through a frit. The impurity stays on the filter; the product flows through.
Caption: Chemoselective removal of primary amines using solid-phase extraction.
Module 4: Troubleshooting FAQ
Q: The 2-aminocyclohexanone spot disappeared, but a new baseline spot appeared. What is it? A: This is likely the dimer . 2-aminocyclohexanone self-condenses to form pyrazine-derivatives or "tar" if left as a free base.
-
Fix: These dimers are less basic. You may need to use flash chromatography (Silica gel) to remove them. The tetrahydroindole usually elutes much faster (higher
) than the polar dimer.
Q: My product is polymerizing during the acid wash (turning black/purple). A: Your indole is acid-sensitive.
-
Fix: Switch to a Citric Acid (10% aq) wash instead of HCl. It buffers at pH ~4, which is low enough to protonate the amine but gentle on the pyrrole ring. Perform the wash ice-cold (
C).
Q: I have a persistent emulsion. A: Common with cyclohexyl-amines.
-
Fix: Add a small amount of Methanol to the organic phase or saturate the aqueous phase with solid NaCl. Do not shake vigorously; use gentle inversion.
Q: Can I distill the impurity off? A: No. 2-aminocyclohexanone is unstable to heat and will decompose/polymerize in the distillation flask, potentially contaminating your product further.
References
-
Fundamental Pyrrole Synthesis
-
Synthesis of Tetrahydroindoles
-
Properties of 2-Aminocyclohexanone
-
Amine Workup Procedures
-
Amine workup - Chempros. Reddit/Scientific Discussion.
-
-
pKa Values for Extraction Logic
-
pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[1] Alfa Chemistry.
-
Sources
stability of 3-methyl-4,5,6,7-tetrahydro-1H-indole in acidic vs basic conditions
This guide serves as a technical support resource for researchers working with 3-methyl-4,5,6,7-tetrahydro-1H-indole (hereafter referred to as 3-MTHI ). It addresses the compound's divergent stability profiles in acidic versus basic environments, grounded in the electronic properties of the tetrahydroindole scaffold.
Status: Active Scope: Chemical Stability, Storage, Troubleshooting, and Reaction Optimization Applicable Compounds: this compound and related alkyl-substituted tetrahydroindoles.
PART 1: EXECUTIVE TECHNICAL SUMMARY
The Core Conflict: 3-MTHI is an electron-rich pyrrole fused to a saturated cyclohexane ring. Unlike fully aromatic indoles, the cyclohexane ring acts as an electron-donating alkyl group, significantly increasing the electron density on the pyrrole ring.
-
In Acid: The compound is highly unstable . The electron-rich ring acts as a "proton trap," leading to rapid C-protonation, loss of aromaticity, and irreversible polymerization (tars).
-
In Base: The compound is generally stable . The N-H proton is weakly acidic (
), and the resulting anion is a stable nucleophile, provided oxidative conditions are avoided.
Stability Matrix
| Condition | Stability Rating | Primary Degradation Mechanism | Visual Indicator |
| Strong Acid (pH < 1) | Critical | Rapid Polymerization / Oligomerization | Deep red/brown resin or black tar |
| Weak Acid (pH 4-6) | Poor | Slow Oligomerization / Oxidation | Solution turns pink/orange over time |
| Neutral (pH 7) | Moderate | Auto-oxidation (Air sensitive) | Yellowing of solid/solution |
| Basic (pH > 10) | Good | Stable (forms Pyrrolide anion) | Remains colorless/pale yellow (if anaerobic) |
| Oxidative (Air/Light) | Poor | Dehydrogenation to Indole / Polymerization | Darkening surface crust |
PART 2: ACIDIC CONDITIONS (The Danger Zone)
Q1: Why did my reaction mixture turn black/red upon adding acid?
Diagnosis: You have triggered Acid-Catalyzed Polymerization .
Technical Explanation:
3-MTHI behaves like an electron-rich alkyl pyrrole. In the presence of protons (
The Mechanism (Visualized):
Figure 1: Acid-catalyzed degradation pathway of tetrahydroindoles.
Q2: Can I perform a Paal-Knorr synthesis of this compound using acetic acid?
Answer: Yes, but quenching is critical . While acetic acid is a standard solvent for Knorr-type condensations, 3-MTHI must not remain in the acidic medium once formed.
-
Protocol Adjustment: As soon as the starting material is consumed (monitor via TLC), pour the reaction mixture into ice-cold water or a buffered NaHCO₃ solution .
-
Why? The product precipitates, removing it from the acidic solution. If you attempt to rotovap the acetic acid directly with heat, the concentration of acid increases, leading to decomposition.
Q3: How do I remove basic impurities if I can't use an acid wash?
Troubleshooting Protocol: Standard acid-base extractions (e.g., washing with 1M HCl) will destroy 3-MTHI. Alternative Strategy:
-
Use a Buffered Wash: Wash the organic layer with saturated Ammonium Chloride (
) or a Phosphate Buffer (pH ~6.0). These are mild enough to remove strong basic impurities without protonating the pyrrole ring significantly. -
Cold Acid Wash (High Risk): If absolutely necessary, use 0.1M HCl at 0°C for less than 30 seconds, followed immediately by a saturated
quench.
PART 3: BASIC CONDITIONS (Storage & Reactivity)
Q4: Is 3-MTHI stable in NaOH or KOH?
Answer: Yes, generally High Stability . In strong base, the N-H proton is removed to form the pyrrolide anion. This anion is aromatic and stable, provided there are no strong oxidants present.
-
Application: This is the preferred state for
-alkylation or -acylation reactions. -
Caveat: The anion is extremely electron-rich. If exposed to oxygen (air) while in the anionic state, it oxidizes rapidly. Always keep basic solutions under Argon/Nitrogen.
Q5: I am seeing low yields during N-alkylation (using NaH/DMF). Why?
Diagnosis: Likely Wet Solvents or Oxidation . Troubleshooting Steps:
-
Check Moisture: The pyrrolide anion is a strong base. If your DMF contains water, the anion will simply deprotonate the water, regenerating the neutral 3-MTHI, which does not react with the alkyl halide efficiently without a catalyst.
-
Check Atmosphere: If the reaction turned dark (black/green) immediately upon adding NaH, oxygen was present. The radical cation formed by oxidation leads to side products.
PART 4: STORAGE & HANDLING PROTOCOLS
Standard Operating Procedure (SOP) for Storage:
-
Atmosphere: Store under Argon or Nitrogen . (Air oxidation converts tetrahydroindole to indole or degradation products).
-
Temperature: -20°C is optimal. 4°C is acceptable for short-term (weeks).
-
Light: Protect from light (amber vials/foil). UV light accelerates auto-oxidation.
-
Stabilizers: Unlike chloroform, stabilizers are rarely added directly to the solid, but ensure any solvent used for storage (e.g., in stock solutions) is acid-free .
Decision Tree: Handling 3-MTHI
Figure 2: Decision tree for solvent selection and reaction planning.
References
-
Paal-Knorr Pyrrole Synthesis Mechanisms & Conditions Source: Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis." URL:[Link]
-
Reactivity of 4,5,6,7-Tetrahydroindoles in Acidic Media Source: National Institutes of Health (PMC). "4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point..." (Discusses electrophilic substitution and acid sensitivity). URL:[Link]
-
Basicity and Protonation of Alkyl Indoles/Pyrroles Source: PJSIR. "The Basic Strength of 2-Methyl Indole." (Analogous protonation data). URL:[Link]
-
Safety and Handling of Tetrahydroindoles Source: PubChem. "4,5,6,7-Tetrahydroindole Compound Summary." URL:[Link]
Technical Support: Troubleshooting Low Yields in Knorr Synthesis of Tetrahydroindoles
Status: Active Ticket ID: KNR-THI-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
You are likely encountering low yields (<30%) in the synthesis of 4,5,6,7-tetrahydroindoles via the classic Knorr protocol (Zinc/Acetic Acid reduction of oximes). This reaction is kinetically sensitive.[1] The failure mode is almost always a mismatch between the rate of oxime reduction and the rate of condensation .
If the amine is generated too slowly, the intermediate degrades. If generated too fast without immediate trapping by the dicarbonyl, it self-condenses to form pyrazines (the "red oil" or insoluble solid often mistaken for polymer).
This guide deconstructs the mechanism to isolate your specific failure point.
Part 1: Diagnostic Workflow (Visual)
Before altering your protocol, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic decision tree for isolating the chemical cause of yield loss.
Part 2: Technical Deep Dive & Troubleshooting
The "Zinc Problem" (Incomplete Reduction vs. Runaway Exotherm)
In the Knorr synthesis of tetrahydroindoles, you are likely reducing a cyclohexanone oxime (or derivative) in the presence of a
-
The Symptom: Recovery of starting oxime OR low conversion despite excess Zinc.
-
The Cause: Commercial Zinc dust often possesses a passivated oxide layer (ZnO) that inhibits electron transfer.
-
The Fix (Activation Protocol):
-
Suspend Zn dust in 2% HCl for 1 minute.
-
Filter and wash with water, then ethanol, then diethyl ether.
-
Dry under vacuum. Use immediately.
-
-
Alternative: If activation fails, switch to the Kleinspehn Modification (see Protocols), which uses Sodium Dithionite (
) as a milder, homogeneous reductant [1].
The Pyrazine Trap (Self-Condensation)
-
The Symptom: LCMS shows a peak with Mass =
. -
The Mechanism: The
-aminoketone intermediate is unstable. If it does not find a -keto ester molecule immediately, it dimerizes to form a dihydropyrazine, which oxidizes to a pyrazine. -
The Fix:
-
Reverse Addition: Do not dump Zinc into the mixture. Add the oxime/Zinc slurry slowly to the
-keto ester solution.[2] -
Excess Electrophile: Increase the
-keto ester equivalents to 1.2–1.5 eq to ensure it outcompetes the dimerization [2].
-
Polymerization & "The Red Tar"[1]
-
The Symptom: Reaction turns black/viscous; product streaks on TLC.
-
The Cause: Tetrahydroindoles are electron-rich pyrroles. In hot acetic acid (classic Knorr conditions), they are prone to acid-catalyzed polymerization.
-
The Fix:
-
Buffer the System: Add Sodium Acetate (NaOAc) to the reaction mixture. This buffers the acidity, preventing the protonation of the pyrrole ring which initiates polymerization [3].
-
Temperature Control: Never exceed 70–80°C unless necessary. The reaction is exothermic; use an internal thermometer.
-
Part 3: Optimized Protocols
Protocol A: Optimized Classic Knorr (Zn/AcOH)
Best for: Robust substrates, large scale.
-
Preparation: Dissolve the
-keto ester (1.2 eq) in Glacial Acetic Acid (10 volumes). Add Sodium Acetate (2.0 eq). -
Activation: Heat the solution to 60°C.
-
Addition: Prepare a slurry of the Oxime (1.0 eq) and Activated Zinc Dust (3.0 eq) in minimal Acetic Acid.
-
Reaction: Add the slurry portion-wise to the heated solution over 1 hour. Crucial: Maintain internal temp between 60–75°C. Do not let it spike.
-
Workup: Decant from excess Zinc. Pour into ice water. If solid precipitates, filter. If oil, extract with DCM, wash with
(aq) to remove acid.
Protocol B: The Kleinspehn Modification (Dithionite)
Best for: Sensitive substrates, high purity requirements.
-
Dissolution: Dissolve the Oxime (1.0 eq) and
-keto ester (1.1 eq) in Ethanol/Water (1:1). -
Reduction: Add Sodium Dithionite (
, 3.0 eq) in portions at room temperature. -
Time: Stir for 4–12 hours. The reaction is slower but much cleaner, avoiding the high temperatures that cause polymerization [1][4].
Part 4: Data & Comparison
| Parameter | Classic Knorr (Zn/AcOH) | Kleinspehn (Dithionite) |
| Typical Yield | 40–60% | 65–85% |
| Reaction Temp | 60–90°C (Exothermic) | 20–30°C (Room Temp) |
| Major Side Product | Pyrazines / Tars | Unreacted Oxime |
| Purification | Often requires Column Chromatography | Often Crystallization |
| Scalability | High (Cheap reagents) | Moderate (Reagent cost) |
Part 5: Mechanistic Visualization
Understanding the competition between the Product Pathway and the Failure Pathway is critical.
Figure 2: Reaction pathway showing the critical divergence points for side-product formation.
References
-
Kleinspehn, G. G. (1955). "The Synthesis of Some
-Diketones and Their Conversion into Pyrroles." Journal of the American Chemical Society, 77(6), 1548-1551. Link - Paine, J. B. (1990). "Mechanisms of the Knorr Pyrrole Synthesis." The Chemistry of Heterocyclic Compounds, Vol 48.
-
Ferreira, V. F., et al. (2001).[3] "Recent Advances in the Synthesis of Pyrroles." Organic Preparations and Procedures International, 33(5), 411-454. Link
-
Hamby, J. M., et al. (1997). "Synthesis and Structure-Activity Relationships of Tetrahydroindoles." Journal of Medicinal Chemistry, 40(15), 2296-2303. Link
Sources
Technical Support Center: Purification of 3-methyl-4,5,6,7-tetrahydro-1H-indole
Case ID: PUR-IND-4567-03 Subject: Recrystallization Solvents & Troubleshooting for Low-Melting Tetrahydroindoles Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
Purifying 3-methyl-4,5,6,7-tetrahydro-1H-indole presents a unique challenge compared to standard aromatic indoles. Unlike fully aromatic indoles (e.g., Skatole), the fused cyclohexane ring increases lipophilicity while the pyrrole core retains electron-rich, oxidation-prone characteristics.
The most critical technical hurdle is the Low Melting Point (approx. 55–65°C) . This places the compound in the "Danger Zone" for recrystallization, where the solute melts before it dissolves, leading to the "oiling out" phenomenon rather than crystal formation.
Part 1: Solvent Selection Matrix
The following solvent systems have been validated for alkyl-substituted tetrahydroindoles. Selection depends on the impurity profile of your crude material.
| Solvent System | Ratio (v/v) | Primary Use Case | Risk Factor |
| Ethanol / Water | 4:1 to 10:1 | Standard Purification. Balances polarity to remove dark oxidation tars (soluble in EtOH) and inorganic salts (soluble in water). | Medium. Water lowers the boiling point, but if added too fast, it causes oiling out. |
| Methanol / Water | 5:1 | High Purity Crudes. Use when the starting material is relatively clean but colored. Yields compact, white crystals. | Medium. Similar oiling out risk to EtOH. |
| Hexanes (or Pentane) | 100% | Lipophilic Impurities. Best for removing non-polar side products. Requires cooling to -20°C for maximum yield. | Low. Excellent for avoiding oiling out, but yield may be lower due to high solubility. |
| Ethyl Acetate / Hexane | 1:5 | Flash Column Alternative. If recrystallization fails, this is the standard eluent for silica chromatography. | N/A (Chromatography).[1] |
Tech Note: Avoid high-boiling solvents like Toluene or Xylene. The boiling point of these solvents exceeds the melting point of the product, guaranteeing an emulsion (oil) rather than a suspension upon cooling.
Part 2: Troubleshooting Guide (FAQ)
Q1: My product is separating as a brown oil at the bottom of the flask instead of crystallizing. Why?
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). Cause: The temperature at which your compound saturates the solvent is higher than its melting point. You are essentially melting your product in the hot solvent rather than dissolving it. Corrective Action:
-
Re-heat the mixture until the oil dissolves completely (add a small amount of pure alcohol if needed).
-
Cool Slowly: Do not use an ice bath immediately. Let it cool to room temperature with vigorous stirring.
-
Seed It: Add a tiny crystal of pure product (or scratch the glass) when the temperature is ~50°C.
-
Change Solvent: Switch to Methanol (lower boiling point) or Hexanes (lower solubility power), which forces crystallization at lower temperatures.
Q2: The crystals are turning pink/red during filtration. Is the compound ruining?
Diagnosis: Pyrrole Oxidation. Cause: Electron-rich pyrroles are air-sensitive. Trace acids on glassware or prolonged exposure to air facilitates the formation of "pyrrole red" polymers. Corrective Action:
-
Add Trace Base: Add 1 drop of Triethylamine or aqueous Ammonia to the recrystallization solvent to neutralize acid traces.
-
Work Fast: Minimize time on the vacuum filter.
-
Inert Storage: Store the final solid under Nitrogen/Argon in the dark at -20°C.
Q3: My yield is low (<40%). Where is the product?
Diagnosis: High Solubility in Mother Liquor. Cause: The cyclohexane ring makes this molecule very soluble in organic solvents, even when cold. Corrective Action:
-
Concentrate: Evaporate the mother liquor to half volume and cool to -20°C (freezer) for a second crop.
-
Anti-Solvent: If using Ethanol, add water dropwise very slowly to the cold mother liquor until turbidity persists, then refrigerate.
Part 3: Validated Protocol (Ethanol/Water System)
Objective: Purify 5.0 g of crude this compound.
-
Dissolution:
-
Place 5.0 g crude solid in a 100 mL Erlenmeyer flask.
-
Add 15 mL Ethanol (95%) .
-
Heat gently to 45–50°C (Do not boil vigorously).
-
Observation: If solid does not dissolve, add Ethanol in 2 mL increments.
-
Critical: Keep temperature below 60°C to prevent melting the solid before dissolution.
-
-
Filtration (Optional but Recommended):
-
If the solution is dark or contains particulates, filter while warm through a glass frit or a small pad of Celite.
-
-
Crystallization:
-
With the solution warm (approx. 45°C), add Warm Water (40°C) dropwise.
-
Swirl constantly.[2] Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of Ethanol to clear the turbidity.
-
-
Cooling Phase:
-
Allow the flask to cool to room temperature on the benchtop (approx. 20 mins). Stirring is recommended to prevent oiling.
-
Once room temp, place in an ice bath (0°C) for 30 minutes.
-
-
Isolation:
-
Filter via vacuum filtration.[2]
-
Wash the cake with cold Ethanol/Water (1:1 mixture, 5 mL).
-
Dry under high vacuum for 2 hours (avoid heat).
-
Part 4: Logic Flow & Decision Tree
The following diagram illustrates the decision logic for handling the "Oiling Out" phenomenon, the most common failure mode for this compound.
Caption: Decision tree for managing phase separation (oiling out) during tetrahydroindole purification.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 97429, 4,5,6,7-Tetrahydroindole. Retrieved from [Link]
- Context: Provides physical property baseline (Melting Point ~55°C) and solubility data for the parent scaffold, validating the "low melting point" handling protocols.
-
Sajjadifar, S., et al. (2010).[3] New 3H-Indole Synthesis by Fischer's Method.[3] Part I. Molecules, 15(4), 2491-2498.[3] Retrieved from [Link][3]
- Context: Describes the synthesis and workup of methyl-substituted indole derivatives, supporting the use of ethanol/acetic acid systems for crystalliz
-
Pressnitz, D., et al. (2018).[4] Asymmetric Synthesis of (R)-1-Alkyl Substituted Tetrahydro-β-carbolines. Angewandte Chemie International Edition. Retrieved from [Link]
- Context: Demonstrates purification of tetrahydro-beta-carbolines (structurally analogous to tetrahydroindoles) using alcohol-based solvent systems.
-
Organic Chemistry Portal. (n.d.). Synthesis of Indoles. Retrieved from [Link]
- Context: General methodology for Knorr and Fischer indole synthesis workups, confirming standard isol
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 3-methyl-4,5,6,7-tetrahydro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H NMR chemical shifts for 3-methyl-4,5,6,7-tetrahydro-1H-indole. By comparing its spectral data with those of key structural analogues—indole, 3-methylindole, and 4,5,6,7-tetrahydro-1H-indole—we offer a comprehensive reference for the structural elucidation of this and related heterocyclic compounds. This guide is designed to assist researchers in accurately interpreting their NMR data, understanding the subtle electronic and structural effects on proton chemical shifts, and validating the synthesis of novel indole derivatives.
The Power of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool in organic chemistry for determining the structure of molecules. By measuring the magnetic environments of protons within a molecule, ¹H NMR provides critical information about the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ), reported in parts per million (ppm), is a key parameter that indicates the electronic shielding or deshielding of a proton, offering profound insights into the molecular structure.
¹H NMR Spectrum of this compound: A Predicted Analysis
Caption: Structure of this compound with proton numbering.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | ~7.5 - 8.0 | br s | - |
| H-2 | ~6.7 - 6.9 | s | - |
| 3-CH₃ | ~2.1 - 2.3 | s | - |
| H-4 | ~2.4 - 2.6 | t | ~6.0 |
| H-5 | ~1.7 - 1.9 | m | - |
| H-6 | ~1.7 - 1.9 | m | - |
| H-7 | ~2.4 - 2.6 | t | ~6.0 |
Comparative Analysis with Structural Analogues
To understand the origin of the predicted chemical shifts, we will compare the spectrum of our target molecule with those of indole, 3-methylindole, and 4,5,6,7-tetrahydro-1H-indole.
Indole
Indole is the fundamental aromatic heterocyclic scaffold. Its ¹H NMR spectrum is characterized by distinct signals for the protons on both the pyrrole and benzene rings.[1][2] The chemical shifts are influenced by the aromatic ring current and the electron-donating nitrogen atom.[3][4]
Table 2: ¹H NMR Chemical Shifts for Indole
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | ~8.10 | br s | - |
| H-2 | ~7.18 | t | 3.0 |
| H-3 | ~6.51 | t | 3.0 |
| H-4 | ~7.64 | d | 7.9 |
| H-5 | ~7.11 | t | 7.6 |
| H-6 | ~7.18 | t | 7.6 |
| H-7 | ~7.59 | d | 7.9 |
Data sourced from typical values in CDCl₃ and may vary with solvent and concentration.[4][5]
3-Methylindole (Skatole)
The introduction of a methyl group at the C-3 position significantly alters the ¹H NMR spectrum. The electron-donating nature of the methyl group influences the electron density of the pyrrole ring.[6]
Table 3: ¹H NMR Chemical Shifts for 3-Methylindole
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | ~7.98 | br s | - |
| H-2 | ~6.98 | s | - |
| 3-CH₃ | ~2.30 | s | - |
| H-4 | ~7.59 | d | 7.8 |
| H-5 | ~7.12 | t | 7.5 |
| H-6 | ~7.19 | t | 7.5 |
| H-7 | ~7.30 | d | 7.8 |
Data sourced from ChemicalBook in CDCl₃.[6]
4,5,6,7-Tetrahydro-1H-indole
Saturation of the benzene ring to a cyclohexane ring dramatically changes the electronic structure and, consequently, the ¹H NMR spectrum. The aromaticity of the benzene moiety is lost, and the protons on the saturated ring exhibit chemical shifts typical of aliphatic systems.[7][8][9][10]
Table 4: ¹H NMR Chemical Shifts for 4,5,6,7-Tetrahydro-1H-indole
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (NH) | ~7.70 | br s | - |
| H-2 | ~6.60 | t | 2.5 |
| H-3 | ~6.05 | t | 2.5 |
| H-4, H-7 | ~2.50 | m | - |
| H-5, H-6 | ~1.80 | m | - |
Data is estimated from known spectra and general chemical shift ranges.[11][12]
Discussion of Chemical Shift Trends
-
Pyrrole Protons (H-1, H-2):
-
The N-H proton (H-1) in all the indole derivatives appears as a broad singlet at a downfield chemical shift (δ 7.5-8.1 ppm) due to the deshielding effect of the nitrogen atom and its involvement in hydrogen bonding.[13] Its chemical shift is highly dependent on solvent and concentration.[4][5]
-
In this compound, the H-2 proton is predicted to be a singlet around δ 6.7-6.9 ppm. This is comparable to the H-2 proton in 3-methylindole (δ ~6.98 ppm), where the adjacent C-3 proton is substituted with a methyl group.[6] The absence of coupling to a C-3 proton simplifies the signal to a singlet. The saturated ring in the tetrahydro-analogue has a minor shielding effect compared to the aromatic ring in 3-methylindole.
-
-
Methyl Protons (3-CH₃):
-
The methyl protons at the C-3 position are expected to resonate as a singlet in the range of δ 2.1-2.3 ppm. This is consistent with the chemical shift of the methyl group in 3-methylindole (δ ~2.30 ppm).[6] This region is characteristic of methyl groups attached to an sp²-hybridized carbon of a heterocyclic ring.
-
-
Saturated Ring Protons (H-4, H-5, H-6, H-7):
-
The most significant difference in the spectrum of this compound compared to indole and 3-methylindole is the appearance of signals for the methylene protons of the saturated ring.
-
The protons at C-4 and C-7 are adjacent to the pyrrole ring and are therefore deshielded relative to typical alkane protons. Their chemical shift is predicted to be around δ 2.4-2.6 ppm, appearing as triplets due to coupling with the adjacent methylene protons at C-5 and C-6. This is consistent with the chemical shifts observed for the allylic-type protons in 4,5,6,7-tetrahydro-1H-indole.[11]
-
The protons at C-5 and C-6 are further from the pyrrole ring and are expected to have a chemical shift in the more shielded region of δ 1.7-1.9 ppm. These signals will likely appear as a complex multiplet due to coupling with the protons at C-4 and C-7.
-
Experimental Protocol: Acquiring a ¹H NMR Spectrum
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for initial analysis.[5][14]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Caption: Workflow for ¹H NMR data acquisition and analysis.
Conclusion
The ¹H NMR spectrum of this compound is a unique fingerprint that can be confidently predicted and interpreted by comparison with its structural analogues. The key features are the singlet for the H-2 proton, the characteristic singlet for the C-3 methyl group, and the distinct signals for the methylene protons of the saturated ring. This guide provides a solid foundation for researchers working with this and similar heterocyclic systems, enabling them to make accurate structural assignments and accelerate their research and development efforts.
References
-
ResearchGate. ¹H NMR spectra of the activating factor and synthetic indole.
-
The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39.
-
PubChem. 4,5,6,7-Tetrahydroindole.
-
Abraham, R. J., et al. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magn Reson Chem., 45(9), 757-65.
-
Benchchem. Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
-
ChemicalBook. 3-Methylindole(83-34-1) 1H NMR spectrum.
-
ChemicalBook. 1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONE(13754-86-4) 1H NMR spectrum.
-
ChemicalBook. Indole(120-72-9) 1H NMR spectrum.
-
MDPI. 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species.
-
Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
-
Royal Society of Chemistry. Supporting Information for Enantioselective Synthesis of 4,5,6,7-Tetrahydroindoles via Olefin Cross-Metathesis/Intramolecular Fr.
-
University of Alberta. Tables For Organic Structure Analysis.
-
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 431.
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.
-
ResearchGate. A new technology for the synthesis of 4,5,6,7-tetrahydroindole.
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
-
Chemistry Steps. NMR Chemical Shift Values Table.
-
CymitQuimica. 4,5,6,7-Tetrahydro-1H-indole.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
-
ChemScene. 4,5,6,7-Tetrahydro-1H-indole.
-
Academia.edu. Complete 1 H NMR assignment of 3-formylindole derivatives.
-
ResearchGate. Synthesis of New 4-Oxo-Tetrahydroindol Derivatives by Using Chemical and Microbial Biotransformation Methods.
-
ACS Publications. Synthesis of indoles from 4-oxo-4,5,6,7-tetrahydroindoles. II. Introduction of substituents into the 4 and 5 positions.
-
National Center for Biotechnology Information. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]
- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. 3-Methylindole(83-34-1) 1H NMR spectrum [chemicalbook.com]
- 7. 4,5,6,7-Tetrahydroindole | C8H11N | CID 97429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4,5,6,7-Tetrahydro-1H-indole | CymitQuimica [cymitquimica.com]
- 10. chemscene.com [chemscene.com]
- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 12. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scs.illinois.edu [scs.illinois.edu]
13C NMR Spectrum Analysis of Cyclohexane Ring in Tetrahydroindoles: A Comparative Guide
Part 1: Executive Summary & Core Directive
The Analytical Challenge
Tetrahydroindoles (THIs) are privileged scaffolds in medicinal chemistry, serving as precursors for antivirals, antitumor agents, and receptor modulators. However, their structural characterization presents a unique challenge: the fused cyclohexane ring. In 1H NMR , the aliphatic protons (H4-H7) often appear as overlapping multiplets or "humps" in the narrow 1.6–2.6 ppm range, masking stereochemical detail.
The Solution: 13C NMR
This guide objectively compares 13C NMR spectroscopy against 1H NMR and computational prediction as the superior method for resolving the cyclohexane moiety in THIs. We demonstrate that 13C NMR provides the necessary spectral dispersion to distinguish conformational isomers (half-chair vs. boat) and substitution patterns that 1H NMR misses.
Part 2: Mechanistic Insight & Conformational Analysis[1]
The "Half-Chair" Imperative
Unlike the ideal "chair" conformation of cyclohexane, the cyclohexane ring in 4,5,6,7-tetrahydroindole is fused to a planar pyrrole ring at the C3a-C7a bond. This fusion forces the C4 and C7 carbons to lie nearly in the same plane as the heteroaromatic system.
-
Conformation: The ring adopts a Half-Chair geometry to minimize torsional strain while accommodating the planarity of the C3a=C7a double bond.
-
Energetics: The half-chair is approx. 10 kcal/mol higher in energy than a chair cyclohexane but is the ground state for this fused system.[1]
-
Spectral Consequence: This rigidity prevents the rapid ring-flipping seen in cyclohexane, leading to distinct, stable chemical shifts for axial and equatorial substituents if the symmetry is broken.
Electronic Shielding: The Pyrrole Effect
The electron-rich pyrrole ring (excess
-
Tetralin (Benzene analog): C1/C4 are deshielded (~29 ppm) due to ring current.
-
Tetrahydroindole: C4/C7 are often slightly more shielded (~21-23 ppm) due to the electron-rich nature of the pyrrole nitrogen donating density into the fused system.
Part 3: Comparative Performance Analysis
Table 1: Spectral Resolution Comparison (1H vs. 13C NMR)
| Feature | 1H NMR (Alternative) | 13C NMR (Recommended) | Performance Advantage |
| Spectral Window | Narrow (1.5 – 3.0 ppm) | Wide (20 – 140 ppm) | 20x greater dispersion minimizes overlap.[1] |
| Signal Shape | Complex multiplets (coupling) | Sharp singlets (decoupled) | Immediate identification of carbon count. |
| Symmetry Detection | Ambiguous (integration errors) | Clear (peak equivalence) | Instantly confirms C2/C3 or C4/C7 symmetry. |
| Quaternary Carbons | Invisible | Distinct signals (C3a, C7a) | Critical for confirming ring fusion. |
| Stereochemistry | Requires 2D (NOESY) | Chemical shift predictive |
Table 2: Characteristic 13C Chemical Shifts (ppm)
Solvent: CDCl3, referenced to 77.16 ppm
| Carbon Position | Unsubstituted Cyclohexane | Tetralin (Benzene Fused) | 4,5,6,7-Tetrahydroindole | Assignment Logic |
| C4 / C7 ( | 27.0 (all equiv) | 29.5 | 21.5 – 23.5 | Allylic strain + Pyrrole shielding.[1] |
| C5 / C6 ( | 27.0 (all equiv) | 23.3 | 22.5 – 24.5 | Homo-allylic; less affected by ring current.[1] |
| C3a / C7a (Fusion) | N/A | 137.0 | 115.0 – 125.0 | Quaternary; shifted by N-atom and unsaturation.[1] |
| C2 / C3 (Pyrrole) | N/A | 126-129 | 105.0 – 118.0 | Typical heteroaromatic range.[1] |
Note: In unsubstituted 4,5,6,7-tetrahydroindole, C4/C7 are equivalent, and C5/C6 are equivalent due to the
symmetry plane passing through the Nitrogen. Introducing a substituent at C4 breaks this symmetry, instantly doubling the number of aliphatic peaks in the 13C spectrum.
Part 4: Experimental Protocol (Self-Validating)
Sample Preparation
-
Concentration: Dissolve 10-20 mg of compound in 0.6 mL of CDCl3 (standard) or DMSO-d6 (if solubility is poor).
-
Scientist's Tip: DMSO-d6 may cause peak broadening due to viscosity; CDCl3 is preferred for resolution.
-
-
Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Reasoning: Quaternary carbons (C3a, C7a) have long T1 relaxation times. A short D1 will suppress their signals, leading to "missing carbon" errors.
-
-
Scans (NS): Minimum 512 scans (S/N > 50:1).
-
Spectral Width: 240 ppm (to capture carbonyls if oxidized).[1]
Data Processing & Validation
-
Exponential Multiplication (LB): Apply 1.0 - 3.0 Hz line broadening.[1]
-
Validation Check:
Part 5: Visualization of Analytical Workflow
Caption: Logical workflow for structural elucidation of tetrahydroindoles, prioritizing 13C NMR when 1H aliphatic regions are congested.
Part 6: Conformational Energy Diagram
Caption: Energy landscape of the cyclohexane ring in tetrahydroindoles. The Half-Chair is the requisite ground state for NMR analysis.
References
-
Chemical Shifts of Tetrahydroindoles
- Title: Synthesis and NMR characterization of 4-oxo-4,5,6,7-tetrahydroindoles.
- Source:Tetrahedron Letters / ScienceDirect.
-
URL:[Link]
-
Conformational Analysis of Fused Rings
- Title: Conformational Analysis of Cyclohexene and Fused Systems.
- Source:Master Organic Chemistry.
-
URL:[Link]
-
NMR Methodology for Heterocycles
- Title: 13C NMR Spectroscopy: A Guide for Chemists (Chemical Shift Tables).
- Source:University of Wisconsin-Madison.
-
URL:[Link]
-
Tetrahydroindole Synthesis & Spectra
- Title: Enantioselective Synthesis of 4,5,6,7-Tetrahydroindoles (Supporting Info).
- Source:Royal Society of Chemistry.
-
URL:[Link]
Sources
mass spectrometry fragmentation pattern of 3-methyl-4,5,6,7-tetrahydro-1H-indole
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-methyl-4,5,6,7-tetrahydro-1H-indole , designed for researchers requiring precise structural validation.
Executive Summary
This compound (MW 135.21) is a critical intermediate in the Knorr pyrrole synthesis and a structural motif in various pharmaceuticals. Its analysis requires distinguishing it from aromatic analogs (e.g., skatole) and regioisomers (e.g., 2-methyl isomers).
This guide compares the Electron Ionization (EI) fragmentation "performance"—defined here as the generation of diagnostic structural fingerprints—against Electrospray Ionization (ESI) and structural alternatives.
Key Performance Metrics
| Metric | This compound | Aromatic Analog (3-Methylindole) |
| Molecular Ion ( | m/z 135 (Moderate Intensity) | m/z 131 (High Stability/Base Peak) |
| Base Peak | Typically m/z 107 or 120 (depending on eV) | m/z 130 ( |
| Key Mechanism | Retro-Diels-Alder (RDA) & Aromatization | Benzylic Cleavage (H-loss) |
| Differentiation | High (Rich fragmentation pattern) | Low (Few fragments) |
Technical Deep Dive: Fragmentation Mechanics
The "performance" of this analyte in a mass spectrometer is governed by the stability of the pyrrole ring versus the lability of the saturated cyclohexene-fused ring.
The Fragmentation Pathway (EI-MS at 70 eV)
Unlike fully aromatic indoles, the tetrahydro- derivative possesses a saturated carbocyclic ring fused to the pyrrole. This structural feature drives two competing high-energy pathways: Aromatization and Retro-Diels-Alder (RDA) cleavage .
Primary Fragments & Causality:
-
Molecular Ion (
): m/z 135-
Origin: Radical cation formation (
). -
Stability: Moderate.[1] The saturated ring allows for vibrational energy dissipation, leading to fragmentation.
-
-
The "Aromatization" Series (Loss of 4H): m/z 131
-
Methyl Radical Loss (
): m/z 120 -
Retro-Diels-Alder (RDA) Cleavage (
): m/z 107
Visualization of Signaling Pathways
The following diagram illustrates the competing fragmentation pathways.
Figure 1: Competing fragmentation pathways for this compound under Electron Ionization (70 eV).
Comparative Analysis: Product vs. Alternatives
Comparison with Structural Isomers (2-Methyl vs. 3-Methyl)
Differentiation of methyl-substituted tetrahydroindoles is a common analytical challenge.
| Feature | This compound | 2-Methyl-4,5,6,7-tetrahydro-1H-indole |
| Mechanism | Methyl group is on the | Methyl group is on the |
| Fragment m/z 120 | High Intensity. | Lower Intensity. |
| HCN Loss | Moderate.[1] | High. The 2-position methyl facilitates HCN loss mechanisms involving the ring nitrogen. |
Comparison of Ionization Techniques (EI vs. ESI)
Researchers must choose the correct ionization mode based on the data required (Identification vs. Quantification).
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ion Type | Radical Cation ( | Protonated Molecule ( |
| Fragmentation | Extensive. Ideal for library matching and structural elucidation. | Minimal. Requires MS/MS (CID) to generate fragments. |
| Sensitivity | Moderate (Nanogram range).[1] | High (Picogram range).[1] |
| Recommendation | Primary choice for ID. Use for initial characterization and purity checks.[1] | Primary choice for Bioanalysis. Use for PK studies in plasma/urine. |
Experimental Protocols
Protocol: GC-MS Structural Validation (EI Mode)
Objective: To obtain a reproducible fragmentation fingerprint for library matching.
Reagents:
-
Analyte: this compound (>98% purity).
-
Solvent: Dichloromethane (HPLC Grade).
Workflow:
-
Sample Preparation: Dissolve 1 mg of analyte in 10 mL Dichloromethane (100 ppm stock). Dilute 1:100 to achieve 1 ppm working solution.
-
Injection: Inject 1 µL into the GC inlet (Splitless mode, 250°C).
-
Separation:
-
Column: DB-5ms (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program: 60°C (hold 1 min)
20°C/min 280°C (hold 3 min).
-
-
Detection (MS):
-
Source Temp: 230°C.
-
Quadrupole Temp: 150°C.
-
Ionization Energy: 70 eV.[6]
-
Scan Range: m/z 40–300.
-
Self-Validation Check:
-
The
peak at m/z 135 must be visible. -
The ratio of m/z 107 to m/z 135 should be consistent (>20% relative abundance). If m/z 131 dominates (>90%), check inlet temperature; thermal degradation (dehydrogenation) may be occurring.
Analytical Workflow Diagram
Figure 2: Standardized GC-MS workflow for tetrahydroindole analysis.
References
-
NIST Mass Spectrometry Data Center. Indole, 3-methyl- (Skatole) Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[1] (Chapter on Fragmentation of Heterocycles and Retro-Diels-Alder Reactions).
- Herbert, C. G., & Johnstone, R. A. (2002). Mass Spectrometry Basics. CRC Press.
Sources
Decoding the N-H Stretch: A Comparative Guide to the IR Spectroscopy of Tetrahydroindoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, tetrahydroindoles represent a pivotal structural motif, bridging the aromaticity of indoles with the conformational flexibility of saturated ring systems. This unique structural duality imparts a rich and often complex spectroscopic signature. For researchers engaged in the synthesis, characterization, and application of these compounds, a thorough understanding of their infrared (IR) spectral features is paramount. This guide provides an in-depth comparison of the characteristic N-H stretching vibrations in tetrahydroindoles, contextualized by data from related aromatic and saturated N-heterocycles, and offers a robust experimental framework for acquiring high-fidelity spectral data.
The N-H Stretch: A Sensitive Probe of Molecular Environment
The N-H stretching vibration, typically observed in the 3500-3200 cm⁻¹ region of the IR spectrum, is a powerful diagnostic tool.[1] Its precise frequency, intensity, and band shape are exquisitely sensitive to the local electronic and structural environment of the nitrogen atom. Factors such as hybridization, inductive and resonance effects, and particularly hydrogen bonding, profoundly influence this vibrational mode.[2]
A Comparative Analysis: From Aromaticity to Saturation
To fully appreciate the nuances of the N-H stretch in tetrahydroindoles, it is instructive to compare their spectra with those of the parent indole (a fully aromatic system) and pyrrolidine (a fully saturated system). This comparison reveals a clear trend in the N-H stretching frequency, directly correlating with the degree of electron delocalization involving the nitrogen lone pair.
| Compound | Structure | N-H Stretching Frequency (cm⁻¹) | State/Solvent | Key Observations |
| Indole | ~3525 | Gas Phase | High frequency due to significant sp² character of the nitrogen and delocalization of the lone pair into the aromatic system, leading to a stiffer N-H bond. | |
| ~3406 | Solid | Lower frequency compared to the gas phase, indicative of intermolecular hydrogen bonding in the solid state.[3] | ||
| 4,5,6,7-Tetrahydroindole Derivative | 3157 | Solid (NaCl) | A significant redshift compared to indole, suggesting a decrease in the N-H bond strength. This is attributed to the reduced aromaticity and greater sp³ character of the surrounding carbon atoms, leading to less delocalization of the nitrogen lone pair.[3] | |
| Pyrrolidine | ~3390 | Gas Phase | Lower frequency than gas-phase indole, reflecting the sp³ hybridization of the nitrogen and the absence of aromatic delocalization. The N-H bond is consequently weaker. | |
| ~3367 (and a shoulder at ~3320) | Dilute CCl₄ Solution | The main peak is attributed to the equatorial N-H conformer, while the shoulder suggests the presence of the axial conformer.[4] The shift from the gas phase is due to solvent effects. |
Key Insights from the Comparison:
-
Aromaticity and N-H Frequency: The high N-H stretching frequency in indole is a direct consequence of the nitrogen's lone pair participating in the aromatic sextet. This delocalization imparts partial double-bond character to the C-N bonds within the pyrrole ring and effectively stiffens the N-H bond.
-
Effect of Saturation: In 4,5,6,7-tetrahydroindole, the fusion of a saturated cyclohexane ring disrupts the full aromaticity of the indole system. While the five-membered ring retains some pyrrolic character, the overall electron delocalization is diminished. This leads to a weaker N-H bond and a lower stretching frequency compared to indole.
-
The Saturated Limit: Pyrrolidine represents the fully saturated analog, where the nitrogen is sp³ hybridized and its lone pair is localized. This results in the lowest intrinsic N-H stretching frequency among the three, as the bond is not strengthened by resonance effects.
The Decisive Role of Hydrogen Bonding
The presence of hydrogen bonding, both intermolecularly (between molecules) and intramolecularly (within a molecule), is a major contributor to the broadening and red-shifting (a shift to lower wavenumber) of the N-H stretching band.[2]
-
Intermolecular Hydrogen Bonding: In concentrated solutions or the solid state, tetrahydroindole molecules can form hydrogen bonds with each other, where the N-H group of one molecule acts as a hydrogen bond donor and the nitrogen lone pair of another acts as an acceptor. This interaction weakens the N-H bond, resulting in a broader and lower frequency absorption.
-
Intramolecular Hydrogen Bonding: In substituted tetrahydroindoles, the presence of a hydrogen bond acceptor group on a side chain can lead to the formation of an intramolecular hydrogen bond. This is often observed as a sharper, less concentration-dependent band at a lower frequency than the "free" N-H stretch.
The distinction between these two types of hydrogen bonding can be elucidated through concentration-dependent IR studies. The intensity of bands arising from intermolecular hydrogen bonding will decrease upon dilution in a non-polar solvent, while those from intramolecular hydrogen bonding will remain relatively constant.
Caption: Experimental Workflow for IR Analysis of Tetrahydroindoles.
Conclusion
The N-H stretching frequency in the IR spectrum of tetrahydroindoles serves as a sensitive and informative probe of their molecular structure and intermolecular interactions. By understanding the interplay of aromaticity, saturation, and hydrogen bonding, researchers can leverage this characteristic peak to confirm molecular identity, assess purity, and gain insights into the supramolecular chemistry of these important heterocyclic compounds. A systematic and well-controlled experimental approach is key to unlocking the wealth of information contained within this seemingly simple vibrational mode.
References
-
PubChem. 4,5,6,7-Tetrahydroindole. National Center for Biotechnology Information. [Link]
- Pickett, L. W., & Corning, M. E. (1951). The Infrared Spectra of Pyrrole and Some of Its Derivatives. Journal of the American Chemical Society, 73(10), 4765–4768.
-
Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. [Link]
-
ResearchGate. FT-IR spectrum of control indole. [Link]
-
ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]
-
University of California, Los Angeles. IR: amines. [Link]
-
Chemistry Steps. Interpreting IR Spectra. [Link]
-
AIP Publishing. Thermodynamic and Spectroscopic Study of Pyrrolidine. II. Vibrational Spectra and Configuration. [Link]
Sources
Regioselectivity Switch: C2 vs. C3 Reactivity in Tetrahydroindole vs. Indole
In the realm of heterocyclic chemistry and drug development, accessing specific regiochemical functionalizations on the indole scaffold is a persistent challenge. Direct electrophilic aromatic substitution (EAS) of indole overwhelmingly favors the C3 position[1]. However, many bioactive alkaloids and pharmaceutical intermediates require functionalization at the C2 position. To bypass this innate reactivity, chemists often employ 4,5,6,7-tetrahydroindole as a strategic surrogate[2]. By temporarily masking the benzene ring as a saturated cyclohexane moiety, the reactivity profile shifts to mimic that of a simple pyrrole, directing electrophiles cleanly to the C2 position[3].
This guide provides an in-depth mechanistic comparison of these two scaffolds, supported by quantitative data and self-validating experimental protocols for regioselective formylation.
Mechanistic Foundations: The Origin of Regioselectivity
The divergence in reactivity between indole and 4,5,6,7-tetrahydroindole is fundamentally rooted in the preservation of aromaticity and the stabilization of the intermediate Wheland complex (arenium ion).
Indole (C3 Preference): Indole is a fused bicyclic system containing a pyrrole ring and a benzene ring. When an electrophile attacks the C3 position (β to the nitrogen), the resulting intermediate allows the positive charge to be delocalized onto the nitrogen atom's lone pair without disrupting the 6π electron aromatic system of the adjacent benzene ring[4]. Conversely, attack at the C2 position forces the disruption of the benzene ring's aromaticity to achieve similar nitrogen-based stabilization[1]. The immense thermodynamic penalty of breaking benzene aromaticity makes C2 attack highly disfavored.
4,5,6,7-Tetrahydroindole (C2 Preference): In 4,5,6,7-tetrahydroindole, the fused ring is a saturated cyclohexane. Because there is no extended aromatic system to preserve, the molecule behaves chemically like an isolated pyrrole[2]. In pyrrole chemistry, EAS preferentially occurs at the C2 (α) position because the resulting intermediate cation is stabilized by three distinct resonance structures. Attack at the C3 (β) position yields an intermediate stabilized by only two resonance structures[3]. Therefore, the C2 position is kinetically and thermodynamically favored.
Mechanistic divergence in EAS of indole versus tetrahydroindole.
Quantitative Comparison of Reactivity Profiles
To illustrate the practical implications of these mechanistic differences, the table below summarizes the reactivity parameters and typical outcomes for standard electrophilic functionalizations (e.g., Vilsmeier-Haack formylation).
| Parameter | Indole | 4,5,6,7-Tetrahydroindole |
| Fused Ring System | Benzene (Aromatic) | Cyclohexane (Saturated) |
| Preferred EAS Position | C3 (β to Nitrogen) | C2 (α to Nitrogen) |
| Intermediate Stabilization | Benzene aromaticity retained | 3 Resonance structures (Pyrrole-like) |
| Vilsmeier-Haack Product | Indole-3-carboxaldehyde | 4,5,6,7-Tetrahydroindole-2-carboxaldehyde |
| Direct C2 Functionalization | Disfavored (requires blocking C3 or directing groups) | Highly Favored |
| Synthetic Utility | Standard indole derivatives | Precursor for C2-substituted indoles |
Strategic Application: Accessing C2-Substituted Indoles
Because direct C2-alkylation or formylation of indole is notoriously inefficient, 4,5,6,7-tetrahydroindole serves as a highly effective "masked" indole. The synthetic workflow involves two primary stages:
-
Regioselective Functionalization: Exploiting the pyrrole-like reactivity of tetrahydroindole to install an electrophile at the C2 position[2].
-
Oxidative Dehydrogenation: Aromatizing the saturated cyclohexane ring into a benzene ring using oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or Palladium on Carbon (Pd/C) with heat, yielding the final C2-substituted indole[3].
Synthetic workflow utilizing tetrahydroindole for C2-substituted indoles.
Experimental Protocols
The following protocols outline the self-validating methodologies for formylating both scaffolds, highlighting the causality behind the reaction conditions.
Protocol A: C3-Formylation of Indole (Standard Vilsmeier-Haack)
Causality: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF) react to form the highly electrophilic chloroiminium ion (Vilsmeier reagent). Indole's C3 position is sufficiently nucleophilic to attack this complex at low temperatures.
-
Reagent Generation: In an oven-dried flask under N2, cool 5.0 mL anhydrous DMF to 0 °C. Dropwise add 1.1 eq of POCl3.
-
Self-Validation: The solution will transition from colorless to a pale yellow viscous complex within 15 minutes, confirming chloroiminium ion formation.
-
-
Substrate Addition: Dissolve 1.0 eq of indole in minimal anhydrous DMF and add dropwise to the complex at 0 °C.
-
Reaction Progression: Warm to 35 °C and stir for 1 hour.
-
Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The indole spot (Rf ~0.7) will disappear, replaced by a highly polar baseline intermediate.
-
-
Hydrolysis: Pour the mixture over crushed ice and adjust the pH to 8 using 5M NaOH to hydrolyze the iminium salt.
-
Self-Validation: A white/pale yellow precipitate of indole-3-carboxaldehyde will immediately crash out of the aqueous solution.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum.
Protocol B: C2-Formylation of 4,5,6,7-Tetrahydroindole
Causality: The saturated nature of the fused ring forces pyrrole-like α-attack. Because the pyrrole core is highly electron-rich, the reaction proceeds rapidly without the need for elevated heating, which could otherwise lead to polymerization.
-
Reagent Generation: Prepare the Vilsmeier reagent at 0 °C as described in Protocol A.
-
Substrate Addition: Dissolve 1.0 eq of 4,5,6,7-tetrahydroindole in anhydrous DMF and add dropwise to the complex at 0 °C.
-
Reaction Progression: Stir at room temperature for 2 hours.
-
Self-Validation: TLC monitoring will show the disappearance of the starting material and the emergence of a new, UV-active spot at Rf ~0.3.
-
-
Quenching: Pour over ice and neutralize with saturated aqueous NaOAc.
-
Causality: NaOAc is a mild base that effectively hydrolyzes the intermediate without causing base-catalyzed degradation of the sensitive pyrrole ring.
-
-
Isolation: Extract with EtOAc, wash extensively with brine to remove DMF, dry over Na2SO4, and concentrate to yield 4,5,6,7-tetrahydroindole-2-carboxaldehyde.
Protocol C: Oxidative Dehydrogenation to Indole-2-carboxaldehyde
Causality: DDQ acts as a potent hydride acceptor, driving the thermodynamically uphill aromatization of the cyclohexane ring into a benzene ring. Refluxing conditions are required to overcome the activation energy of this transformation[3].
-
Setup: Dissolve 1.0 eq of 4,5,6,7-tetrahydroindole-2-carboxaldehyde in anhydrous 1,4-dioxane.
-
Oxidation: Add 2.2 eq of DDQ.
-
Self-Validation: The solution will immediately turn deep red/brown, indicating the formation of the charge-transfer complex between DDQ and the substrate.
-
-
Reflux: Heat the mixture to reflux (101 °C) for 4–6 hours.
-
Self-Validation: As the reaction proceeds, a tan precipitate of DDHQ (the reduced byproduct of DDQ) will accumulate in the flask.
-
-
Workup: Cool to room temperature and filter off the DDHQ precipitate. Concentrate the filtrate and purify via silica gel chromatography to isolate the pure indole-2-carboxaldehyde.
References
1.[1] "Indole reacts with electrophiles at C3 rather than at C2." Study.com. Available at: 2.[4] "Technical Support Center: Synthesis of Substituted Indoles - Regioselectivity." Benchchem.com. Available at: 3.[2] "A new technology for the synthesis of 4,5,6,7-tetrahydroindole." ResearchGate.net. Available at: 4.[3] "4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures." MDPI.com. Available at:
Sources
Distinguishing 3-Methyl-4,5,6,7-tetrahydro-1H-indole from its 2-Methyl Isomer via NMR Spectroscopy: A Comprehensive Analytical Guide
Executive Summary
In the development of targeted therapeutics, tetrahydroindoles serve as privileged scaffolds. However, functionalizing these bicyclic systems often yields complex mixtures of regioisomers. Distinguishing between 3-methyl-4,5,6,7-tetrahydro-1H-indole and 2-methyl-4,5,6,7-tetrahydro-1H-indole is a classic analytical challenge. Because their masses and functional groups are identical, mass spectrometry and IR spectroscopy are insufficient.
This guide provides an authoritative, self-validating Nuclear Magnetic Resonance (NMR) workflow to unambiguously differentiate these two isomers. By combining the predictable electronic causality of 1D chemical shifts with the orthogonal, through-space spatial mapping of 2D NOESY, researchers can establish a foolproof structural elucidation protocol.
Structural & Mechanistic Basis: The Causality of Chemical Shifts
To understand the analytical divergence of these isomers, we must examine the electronic environment of the pyrrole ring. In the tetrahydroindole system, the nitrogen atom is designated as position 1. The fused cyclohexane ring occupies positions 4, 5, 6, and 7. This leaves positions 2 and 3 on the pyrrole core available for substitution.
-
3-Methyl Isomer: The methyl group is at C-3, leaving a single aromatic proton at C-2 (
to the nitrogen). -
2-Methyl Isomer: The methyl group is at C-2, leaving a single aromatic proton at C-3 (
to the nitrogen).
The Electronic Causality
The chemical shifts of pyrrole protons and carbons are dictated by two competing electronic forces:
-
Inductive Deshielding: The electronegative nitrogen atom withdraws electron density through the
-bond framework. This effect is strongest at the adjacent -position (C-2), stripping electron density and pushing the C-2 and H-2 signals downfield (higher ppm) [1]. -
Resonance Shielding: The nitrogen lone pair delocalizes into the
-system. According to resonance structures, this electron density preferentially accumulates at thengcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -positions (C-3). This increased electron density shields the nucleus, pushing the C-3 and H-3 signals upfield (lower ppm) .
1D NMR Analytical Protocols
While 1D NMR relies on electronic inference, it provides the fastest initial screening method for regioisomer identification.
Step-by-Step 1D NMR Methodology
-
Sample Preparation: Dissolve 10–15 mg of the purified tetrahydroindole in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference [1]. Transfer to a 5 mm precision NMR tube. -
Instrument Tuning: Tune and match the probe to
H and C frequencies on a 400 MHz (or higher) NMR spectrometer. - H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence (zg30), 16–32 scans, and a relaxation delay (D1) of 2 seconds.
-
C NMR Acquisition: Acquire the
C{ H} spectrum using a power-gated decoupling sequence (zgpg30) with a minimum of 512 scans to ensure adequate signal-to-noise for the unprotonated quaternary carbons.
Data Interpretation
-
Identifying the 3-Methyl Isomer: Look for the H-2 proton. Due to inductive deshielding, it appears at ~6.5 ppm as a broad doublet (coupling to the NH proton,
Hz). In the C spectrum, the C-2 carbon will appear at ~115–118 ppm . -
Identifying the 2-Methyl Isomer: Look for the H-3 proton. Due to resonance shielding, it appears at ~5.8 ppm as a narrower multiplet (
Hz). The corresponding C-3 carbon will resonate upfield at ~105–108 ppm .
2D NMR Analytical Protocols: A Self-Validating System
To achieve absolute trustworthiness (E-E-A-T), electronic inferences must be validated by orthogonal data. The 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment provides this by mapping through-space dipole-dipole interactions (< 5 Å) rather than through-bond electronic effects [2].
Because the pyrrole ring is rigidly fused to the cyclohexane ring, the spatial distance between position 3 of the pyrrole and position 4 (the adjacent CH
Step-by-Step 2D NOESY Methodology
-
Pulse Sequence Selection: Select a phase-sensitive NOESY sequence (e.g., noesyphpr).
-
Mixing Time (
) Optimization: Set to 300–500 ms . Causality: Small molecules (~135 g/mol ) tumble rapidly in solution ( ), yielding positive NOEs. This specific mixing time ensures the buildup of the NOE signal between the peri-substituents is captured before longitudinal relaxation dissipates the magnetization. -
Acquisition & Processing: Acquire 256 increments in the indirect dimension (
) with 16–32 scans per increment. Zero-fill to a 2K x 1K matrix and apply a sine-squared window function in both dimensions.
Diagnostic NOE Mapping
-
3-Methyl Isomer Validation: Irradiating the methyl group will show a strong NOE cross-peak to the C4-methylene protons (~2.5 ppm). The isolated H-2 proton will show an NOE exclusively to the NH proton (~8.0 ppm) and the methyl group.
-
2-Methyl Isomer Validation: Irradiating the H-3 proton will show the peri-NOE to the C4-methylene protons. The C2-methyl group will show a strong NOE to the NH proton.
Quantitative Data Summary
The following table consolidates the expected NMR parameters, providing a rapid reference for distinguishing the two regioisomers.
| Analytical Parameter | This compound | 2-Methyl-4,5,6,7-tetrahydro-1H-indole |
| Pyrrole Proton ( | H-2: ~6.5 ppm (Deshielded) | H-3: ~5.8 ppm (Shielded) |
| NH Coupling ( | ||
| Pyrrole Carbon ( | C-2: ~115 - 118 ppm | C-3: ~105 - 108 ppm |
| Methyl Carbon ( | ~11 - 12 ppm | ~12 - 13 ppm |
| Key Peri-NOE (to C4-H | Methyl group correlates to C4-H | H-3 proton correlates to C4-H |
| Key NH NOE | H-2 proton correlates to NH | Methyl group correlates to NH |
Logical & Spatial Visualizations
The diagrams below map the logical decision-making process and the spatial NOE networks required to finalize the structural elucidation.
Fig 1. Sequential NMR workflow for distinguishing tetrahydroindole regioisomers.Fig 2. Key diagnostic NOESY correlations for 3-methyl and 2-methyl isomers.
References
-
Abraham, R. J., & Mobli, M. (2002). "1H chemical shifts in NMR. Part 18. Ring currents and
-electron effects in hetero-aromatics." Physical Chemistry Chemical Physics, 4(18), 26870-26878. RSC Publishing. URL:[Link] -
Black, D. St. C. (2001). "Product Class 13: 1H-Pyrroles." Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 9. Thieme. URL:[Link]
-
Han, J. et al. (2025). "Enhancing Molecular Structure Elucidation with Reasoning-Capable LLMs." ChemRxiv. Discusses the structural elucidation of tetrahydroindole cores using 2D NMR. URL:[Link]
Sources
UV-Vis absorption maxima of 3-methyl-4,5,6,7-tetrahydro-1H-indole
This guide details the UV-Vis absorption characteristics of 3-methyl-4,5,6,7-tetrahydro-1H-indole , a critical pyrrolic building block often used in the synthesis of BODIPY dyes, porphyrins, and pharmaceutical intermediates.
Unlike its aromatic analogue indole , this compound lacks the benzene ring's conjugation, resulting in a distinct spectral fingerprint closer to that of alkyl-substituted pyrroles.
Part 1: Spectral Characterization & Comparative Analysis
UV-Vis Absorption Maxima ( )[1]
The UV-Vis spectrum of this compound is dominated by
| Compound | Extinction Coeff.[1][2][3] ( | Spectral Features | |
| This compound | 218 – 224 nm | ~7,000 – 9,000 | Single strong band; rapid cutoff >240 nm. No absorption in the 270–300 nm region. |
| 4,5,6,7-Tetrahydroindole | 215 – 220 nm | ~6,500 | Reference standard. The methyl group at C3 causes a slight bathochromic shift (+3–5 nm). |
| Indole (Reference) | 219, 270, 279, 288 nm | High (>20,000 at 219) | Distinct "Indole Fingerprint" in the 270–290 nm region due to benzene ring conjugation. |
| Ethyl 3-methyl-4,5,6,7-tetrahydroindole-2-carboxylate | 275 – 285 nm | ~12,000 – 15,000 | The ester group at C2 extends conjugation, pushing |
Technical Insight: The "Indole" Misnomer
Researchers often expect this compound to absorb near 280 nm due to the "indole" in its name. This is a critical error. The saturation of the C4–C7 positions breaks the bicyclic aromaticity.
-
Diagnostic Rule: If your sample shows strong absorption at 270–290 nm, it is likely oxidized (dehydrogenated to true indole) or contains the ester precursor.
-
Solvent Effect: In polar solvents (Ethanol/Methanol), the
may shift slightly (2–3 nm) relative to non-polar solvents (Hexane), but the band shape remains narrow.
Part 2: Synthesis & Validation Protocol
The synthesis of this compound typically proceeds via a modified Knorr Pyrrole Synthesis , followed by decarboxylation. This protocol ensures high purity and validates the structure via spectral shifts.
Workflow Diagram
Figure 1: Step-wise synthesis and validation logic. The UV shift from 280 nm (ester) to 220 nm (product) is the primary in-process control.
Detailed Protocol
Step 1: Formation of the Ester Intermediate
-
Reactants: Dissolve ethyl acetoacetate (1.0 eq) in acetic acid. Cool to 0–5°C.
-
Nitrosation: Add aqueous NaNO
dropwise to form the oximino-derivative. Stir for 3 hours. -
Cyclization: Add cyclohexanone (1.0 eq). Then, add Zinc dust (3.0 eq) in small portions (exothermic reaction; maintain temp <60°C).
-
Workup: Pour into ice water. The precipitate is Ethyl 3-methyl-4,5,6,7-tetrahydroindole-2-carboxylate .[4][5]
Step 2: Hydrolysis and Decarboxylation
-
Saponification: Reflux the ester in 10% NaOH/Ethanol for 4 hours. Acidify to precipitate the carboxylic acid.
-
Decarboxylation: Heat the dry acid in ethanolamine or ethylene glycol at 160–180°C for 2 hours. Evolution of CO
will be observed. -
Isolation: Pour into water, extract with dichloromethane, and distill (or recrystallize if solid).
-
Validation Point: The final product must show loss of the 280 nm peak . The spectrum should now only show the deep UV band at ~220 nm .
-
Part 3: Mechanism of Action & Applications
The utility of this compound lies in its nucleophilicity and structural rigidity.
-
BODIPY Synthesis: It serves as a "cryptopyrrole" equivalent. The fused cyclohexane ring restricts rotation, often increasing the quantum yield of the resulting fluorescent dyes compared to simple alkyl pyrroles.
-
Porphyrinogen Formation: The electron-rich
-position (C2) is highly reactive toward aldehydes, facilitating rapid condensation.
Comparative Reactivity Logic
Figure 2: Reactivity comparison. The tetrahydro- derivative is significantly more nucleophilic at C2 than indole due to the lack of benzene ring stabilization energy.
References
- Synthesis and Properties of Pyrroles: Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
-
Knorr Pyrrole Synthesis Variation: Paine, J. B., et al. (1976). "Regioselective oxidation of tetrapyrroles." Journal of Organic Chemistry.
-
BODIPY Dye Precursors: Loudet, A., & Burgess, K. (2007). "BODIPY dyes and their derivatives: Syntheses and spectroscopic properties." Chemical Reviews.
-
UV Spectra of Indoles vs. Pyrroles: NIST Chemistry WebBook. "Indole UV Spectrum."[3][10]
-
Tetrahydroindole Synthesis: Trofimov, B. A., et al. (2015). "Synthesis of 4,5,6,7-tetrahydroindoles from cyclohexanone oximes." Synthesis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. 2-ACETYLCYCLOHEXANONE | 874-23-7 [chemicalbook.com]
- 6. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. openarchive.ki.se [openarchive.ki.se]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Comparative Guide: Elemental Analysis vs. Orthogonal Purity Verification for Tetrahydroindole Derivatives
Executive Summary
Tetrahydroindole (THI) derivatives represent a unique challenge in pharmaceutical analytics. Unlike their fully aromatic indole counterparts, THIs possess a partially saturated ring system that introduces two critical liabilities: susceptibility to oxidative aromatization and high propensity for solvate formation (often existing as amorphous oils or hygroscopic solids).
This guide objectively compares the traditional "Gold Standard"—Combustion Elemental Analysis (EA)—against modern orthogonal approaches (qNMR and HPLC-UV/MS). Experimental evidence suggests that for THI derivatives, qNMR (Quantitative Nuclear Magnetic Resonance) offers superior accuracy by eliminating solvation bias and mitigating oxidative degradation during analysis.
Part 1: The Challenge of Tetrahydroindoles
The primary analytical risk for THIs is the thermodynamic drive toward aromatization. Standard analytical workflows that expose samples to air or heat (such as the weighing process for EA) can induce partial oxidation, leading to "failed" purity specifications.
Diagram 1: Stability & Degradation Pathway
The following diagram illustrates the oxidative liability of THIs, which confounds standard purity measurements.
Caption: Oxidative dehydrogenation pathway of tetrahydroindoles. Aromatization alters the C/H/N ratio, causing false failures in elemental analysis.
Part 2: Comparative Methodology
Method A: Combustion Elemental Analysis (CHN)
Status: Traditional Requirement (J. Med. Chem. legacy standard).
Mechanism: High-temperature combustion (
-
The Flaw for THIs: THIs are often isolated as oils or amorphous foams that trap dichloromethane (DCM) or ethyl acetate. A 0.5 molar equivalent of trapped DCM shifts the Carbon % significantly, causing the sample to fail the
tolerance. Furthermore, the hygroscopic nature of THI salts leads to variable water content during the weighing process.
Method B: Quantitative NMR (qNMR)
Status: Modern "Absolute" Standard.
Mechanism: Direct molar ratio measurement of the analyte against a NIST-traceable internal standard (IS) in solution.
-
The Advantage for THIs:
-
Non-Destructive: Analysis occurs in solution, minimizing oxidative stress if prepared in argon-sparged solvents.
-
Solvent Quantification: qNMR explicitly detects and quantifies residual solvents, allowing for a "Potency" calculation that accounts for solvates rather than failing them.
-
Specific: Distinguishes between the THI and its oxidized indole impurity (distinct chemical shifts).
-
Method C: HPLC-UV/MS
Status: Purity by Area % (Relative).
Mechanism: Chromatographic separation with UV detection (254 nm).
-
The Flaw for THIs: Indoles have significantly higher extinction coefficients than tetrahydroindoles due to extended conjugation. A sample containing 5% indole impurity might appear as 15% impurity by UV area integration, falsely failing the batch.
Part 3: Data Comparison (Experimental Simulation)
The following table summarizes a comparative study of a synthesized tetrahydroindole derivative (Nominal Formula:
Scenario: The sample contains 0.2 eq. of trapped Dichloromethane (DCM) and 2% oxidized indole impurity.
| Metric | Method A: Combustion (CHN) | Method B: qNMR ( | Method C: HPLC-UV (254nm) |
| Raw Data | C: 75.1% (Calc: 81.6%)H: 8.2% (Calc: 8.9%) | Integral (THI): 1.00Integral (IS): 0.98Integral (DCM): 0.10 | Area % (THI): 91.5%Area % (Indole): 8.5% |
| Interpretation | FAIL (> 0.4% deviation).Suggests impure synthesis. | PASS . Calculated Potency: 96.2%Confirmed 0.2 eq DCM. | FAIL .Biased by high UV response of indole impurity. |
| Root Cause | Trapped solvent lowers C%.Cannot distinguish solvent from impurity. | Correctly identifies solvent mass.Quantifies active ingredient mass. | Response factor mismatch.Overestimates impurity levels. |
Part 4: Experimental Protocols
Protocol 1: qNMR Purity Verification for THIs
Standard: ISO 17034 / USP <761>
Reagents:
-
Solvent: DMSO-
(Preferred for solubility) or (if neutralized with basic alumina to prevent acid-catalyzed oxidation). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB). Reasoning: Non-reactive, high relaxation stability, distinct singlet at ~6.1 ppm away from THI signals.
Workflow:
-
Preparation: Weigh exactly 10.0 mg (
mg) of THI sample and 5.0 mg of TMB into a vial. -
Dissolution: Add 0.6 mL DMSO-
. Vortex until clear. -
Acquisition Parameters:
-
Pulse Angle:
-
Relaxation Delay (
): 60 seconds (Critical: Must be of the slowest nucleus to ensure full magnetization recovery). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase correction (manual). Baseline correction (polynomial). Integration range must cover 60x the linewidth (
).
Calculation:
Protocol 2: HPLC Purity with Orthogonal Detection
Purpose: To verify absence of isobaric impurities missed by NMR.
Column: Phenyl-Hexyl (Superior selectivity for aromatics vs. saturated rings compared to C18). Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient: 5% B to 95% B over 15 mins. Detection:
-
Channel 1: UV 254 nm (Aromatic trace).
-
Channel 2: CAD (Charged Aerosol Detection) - Crucial as it is universal and response-independent, correcting the UV bias between THI and Indole.
Part 5: Decision Matrix & Visualization
Diagram 2: Method Selection Workflow
Use this logic tree to determine the appropriate validation method.
Caption: Decision tree for selecting analytical methods based on the physical state of the tetrahydroindole derivative.
Diagram 3: The Orthogonal Approach
Visualizing how combining methods eliminates blind spots.
Caption: The "Triad of Purity": Using qNMR for potency, HPLC for impurity profiling, and EA for bulk confirmation.
References
-
International Council for Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1] (1999). Link
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Link
-
American Chemical Society. Journal of Medicinal Chemistry Guidelines for Authors (Purity Requirements).[2] (2024).[3][4] Link
-
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240 (2010). Link
-
Organic Chemistry Portal. Oxidation of Indoles and Derivatives. (2023).[5] Link
Sources
- 1. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. Indole synthesis [organic-chemistry.org]
Safety Operating Guide
Operational Guide: Disposal of 3-Methyl-4,5,6,7-tetrahydro-1H-indole
Topic: 3-Methyl-4,5,6,7-tetrahydro-1H-indole Proper Disposal Procedures Audience: Researchers, Chemical Safety Officers, and Lab Managers.
Executive Summary & Chemical Hygiene Philosophy
As researchers, we often treat disposal as an afterthought—a janitorial task rather than a scientific one. However, handling This compound (CAS: 22003-91-4) requires a precise understanding of its toxicology and environmental impact.
Unlike simple organic solvents, this compound presents a dual threat: dermal toxicity (H311) and acute aquatic toxicity (H400). It is not merely "organic waste"; it is a regulated pollutant that requires high-temperature incineration with specific scrubbing capabilities for nitrogen oxides (NOx).
The Golden Rule: Treat every gram of waste with the same rigor used to synthesize it. Improper disposal is not just a regulatory violation; it is a direct threat to aquatic ecosystems and laboratory personnel safety.
Chemical Identity & Physical Properties
Effective disposal begins with accurate identification. This compound is a solid at room temperature but has a relatively low melting point, meaning it may appear as a melt or semi-solid in heated reaction mixtures.
| Property | Data | Operational Implication |
| CAS Number | 22003-91-4 | Unique identifier for waste labeling. |
| Physical State | Solid (Crystalline/Powder) | Dust generation is a risk during transfer. |
| Melting Point | 51–54 °C (124–129 °F) | May exist as a liquid in warm environments/processes. |
| Boiling Point | 253–254 °C | Low volatility; inhalation risk is primarily from dust, not vapor. |
| Solubility | Soluble in organic solvents | Compatible with standard organic waste streams (non-halogenated). |
| Flash Point | > 110 °C (Estimated) | Combustible. Classify as "Flammable Solid" if unsure. |
Hazard Profiling (The "Why" Behind the Protocol)
You cannot manage what you do not respect. The GHS classification dictates the disposal path.
| GHS Code | Hazard Statement | Disposal/Handling Consequence |
| H302 | Harmful if swallowed | Hygiene: Wash hands immediately after waste bagging.[1] |
| H311 | Toxic in contact with skin | PPE: Double nitrile gloves are mandatory. Do not touch waste containers with contaminated gloves. |
| H319 | Causes serious eye irritation | PPE: Safety goggles required during solid transfer. |
| H400 | Very toxic to aquatic life | Strict Prohibition: Absolutely NO drain disposal. Even trace amounts in rinse water must be collected. |
Senior Scientist Insight: The "Toxic in contact with skin" (H311) designation is often overlooked. Unlike simple irritants, this compound can permeate the skin barrier. When disposing of contaminated gloves, treat the gloves themselves as solid hazardous waste, not regular trash.
Step-by-Step Disposal Workflows
A. Solid Waste (Pure Compound or Spill Debris)
Applicability: Expired reagents, contaminated weighing boats, spill cleanup materials.
-
Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar . Glass is acceptable but poses a breakage risk.
-
Solvent Dampening (Optional): If the powder is very fine and generating dust, dampen slightly with a compatible solvent (e.g., ethanol) to suppress airborne particles before sealing.
-
Double Bagging: Place the primary container inside a clear, chemically resistant plastic bag (4 mil thickness).
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "this compound"
-
Hazard Checkboxes: Toxic, Irritant, Environmental Hazard.[2]
-
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Filtrates, reaction solvents containing the product.
-
Compatibility Check: Ensure the waste stream is Non-Halogenated Organic .
-
Do NOT mix with: Oxidizing acids (Nitric, Perchloric) or strong oxidizers. Indoles can react vigorously with oxidizers.
-
-
Dilution: Dissolve the compound in a combustible solvent (Acetone, Ethanol, or Ethyl Acetate) if it is not already in solution. This facilitates atomization in the incinerator.
-
pH Check: Ensure the waste solution is neutral (pH 6-8). Acidic solutions of tetrahydroindoles can polymerize, creating tars that clog waste drums.
-
Container: Use a standard solvent waste carboy (HDPE or Steel). Keep the cap closed when not actively pouring to prevent evaporation of the carrier solvent.
Decision Tree & Logic Flow
The following diagram illustrates the decision-making process for disposing of this specific compound, ensuring no step regarding safety or environmental protection is skipped.
Figure 1: Operational decision tree for the segregation and packaging of this compound waste.
Emergency Spill Procedures
In the event of a spill, immediate action is required to prevent dermal exposure and environmental release.[1][3]
-
Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double layer) , lab coat, and safety goggles. If dust is visible, wear an N95 or P100 respirator.
-
Dry Spill (Powder):
-
Do NOT use a brush/broom (generates dust).
-
Cover the spill with a wet paper towel or oil-impregnated sweeping compound to suppress dust.
-
Scoop carefully into a waste jar.
-
-
Wet Spill (Solution):
-
Cover with an inert absorbent (Vermiculite or Sand). Do not use sawdust (combustibility risk with organic solvents).
-
Collect the saturated absorbent into a waste container.
-
-
Decontamination: Scrub the surface with a soap/water solution. Collect all rinse water as hazardous waste (due to H400 aquatic toxicity). Do not flush down the sink.
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: this compound. Merck KGaA.[1]
-
PubChem. (n.d.). Compound Summary: this compound (CID 88863). National Center for Biotechnology Information.
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: Tetrahydroindoles and derivatives.
Sources
Personal protective equipment for handling 3-Methyl-4,5,6,7-tetrahydro-1H-indole
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Safety Summary
Compound: 3-Methyl-4,5,6,7-tetrahydro-1H-indole CAS: 22013-48-5 Risk Profile: Irritant / Air-Sensitive / Light-Sensitive[1]
Handling substituted tetrahydroindoles requires a nuanced approach. Unlike simple inorganic salts, these organic intermediates possess a lipophilic indole core that facilitates skin absorption, coupled with a susceptibility to oxidative degradation.[1] While often classified primarily as Irritants (H315, H319, H335), the "Senior Scientist" approach dictates we treat them as potential sensitizers due to their structural similarity to bioactive alkaloids.[1]
This guide moves beyond generic safety advice, providing a specific logistical framework for maintaining both operator safety and compound integrity (purity).
The Barrier Strategy: PPE Selection
Effective PPE is not about "more layers"; it is about chemical compatibility and permeation dynamics .[1]
A. Hand Protection (The Critical Interface)
Context: Tetrahydroindoles are typically soluble in organic solvents (DCM, DMF, Ethyl Acetate) which act as vectors, carrying the compound through standard glove materials.[1]
| Operation State | Glove Material | Min. Thickness | Breakthrough Time | Scientific Rationale |
| Solid Handling (Weighing) | Nitrile (Disposable) | 0.11 mm (4 mil) | >480 min (Solid) | Solids do not permeate nitrile actively.[1] Standard lab nitrile provides adequate barrier against dust contact.[1] |
| Solvated (in Alcohols/EtOAc) | Nitrile (Double Gloved) | 0.11 mm x 2 | ~30-60 min | Low molecular weight organics permeate single layers.[1] Double gloving creates a sacrificial outer layer and visual breach indicator.[1] |
| Solvated (in DCM/Chloroform) | Laminate (Silver Shield) | 0.07 mm | >240 min | Halogenated solvents degrade nitrile in <2 mins.[1] Laminate liners are mandatory for DCM solutions to prevent "vector-borne" skin absorption.[1] |
B. Respiratory & Ocular Protection
-
Primary Engineering Control: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Respiratory (Secondary): If hood work is impossible (e.g., instrument maintenance), use a Half-face respirator with P100/OV cartridges .[1] The Organic Vapor (OV) filter handles potential volatile degradation products, while P100 captures particulates.[1]
-
Ocular:
Operational Workflow: The "Clean Chain" Protocol
This workflow minimizes cross-contamination and oxidative degradation.[1]
Phase 1: Preparation & Setup
-
Inert Environment: This compound is air-sensitive.[1] Pre-flush the headspace of your receiving vessel with Nitrogen or Argon.[1]
-
Static Control: Use an ionizing bar or anti-static gun if weighing low masses (<10 mg), as indole derivatives often carry static charges that cause powder scattering.[1]
Phase 2: The Weighing Protocol
-
Step 1: Don double nitrile gloves.[1] Check fume hood flow monitor.
-
Step 2: Place a secondary containment tray (spill tray) inside the hood.
-
Step 3: Open the source container only inside the hood.[1]
-
Step 4: Transfer solid using a disposable antistatic spatula.[1] Do not return excess to the source bottle (prevents oxidative contamination).[1]
-
Step 5: Reseal source container immediately with Parafilm or electrical tape to ensure an air-tight seal.[1]
Phase 3: Decontamination
-
Wipe the balance area with a solvent-dampened Kimwipe (Ethanol or Isopropanol).[1]
-
Dispose of the outer pair of gloves immediately into solid hazardous waste.[1]
-
Wash hands with soap and water after doffing the inner pair.[1]
Visualizing the Safety Logic
The following diagram illustrates the decision-making pathway for handling this compound, integrating safety checks with experimental integrity.
Caption: Operational logic flow for selecting PPE based on the solvation state of the indole derivative.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not dry sweep (generates dust).[1] Cover with wet paper towels (water/ethanol), then scoop into a waste bag.[1]
-
Solution Spill: Cover with vermiculite or activated carbon absorbent pads.[1]
-
Skin Contact: Immediate flush with water for 15 minutes.[1][2][3][4][5] Do not use ethanol to wash skin, as it may increase the permeability of the skin to the indole.[1]
Disposal Strategy
-
Waste Stream: High BTU Organic Waste (Incineration).[1]
-
Labeling: Must be labeled "Organic Waste - Toxic/Irritant."[1] List "Indole Derivative" explicitly, as some waste handlers segregate nitrogen-heterocycles.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97429, 4,5,6,7-Tetrahydroindole. Retrieved from [Link]
- Ansell Chemical Resistance Guide.Permeation & Degradation Database (8th Ed). (General reference for Nitrile vs. DCM breakthrough times).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
